trans-3-Fluoropiperidin-4-ol
Description
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Structure
3D Structure
Properties
CAS No. |
1434247-88-7; 955082-95-8 |
|---|---|
Molecular Formula |
C5H10FNO |
Molecular Weight |
119.139 |
IUPAC Name |
(3S,4S)-3-fluoropiperidin-4-ol |
InChI |
InChI=1S/C5H10FNO/c6-4-3-7-2-1-5(4)8/h4-5,7-8H,1-3H2/t4-,5-/m0/s1 |
InChI Key |
BZSUXEBLJMWFSV-WHFBIAKZSA-N |
SMILES |
C1CNCC(C1O)F |
solubility |
not available |
Origin of Product |
United States |
Foundational & Exploratory
The Strategic Utility of trans-3-Fluoropiperidin-4-ol in Medicinal Chemistry: Properties, Synthesis, and Application
As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds that suffer from poor pharmacokinetic profiles, often driven by highly basic amine centers. The strategic incorporation of a fluorine atom into saturated nitrogen heterocycles is a cornerstone technique in modern drug discovery. Among these fluorinated building blocks, trans-3-fluoropiperidin-4-ol stands out as a highly prized scaffold.
This technical guide provides an in-depth analysis of the physicochemical properties, stereoelectronic dynamics, and self-validating synthetic protocols for trans-3-fluoropiperidin-4-ol and its hydrochloride salt.
Identification and Physicochemical Profiling
Before integrating this building block into a synthetic pipeline, it is critical to establish its foundational properties. The trans relative stereochemistry places the fluorine and hydroxyl groups on opposite faces of the piperidine ring, fundamentally altering the molecule's electronic distribution compared to its unfluorinated analog.
Quantitative Data Summary
| Property | Value |
| Compound Name | trans-3-Fluoropiperidin-4-ol |
| CAS Number (Free Base) | 955082-95-8 |
| CAS Number (HCl Salt) | 955028-84-9 |
| Molecular Formula (Free Base) | C |
| Molecular Formula (HCl Salt) | C |
| Molecular Weight (Free Base) | 119.14 g/mol |
| Molecular Weight (HCl Salt) | 155.60 g/mol |
| Stereochemistry | trans (Relative configuration) |
Stereoelectronic Dynamics & The Fluorine Gauche Effect
The decision to utilize trans-3-fluoropiperidin-4-ol over a standard piperidin-4-ol is rarely arbitrary; it is rooted in strict causality.
1. Amine pKa Modulation: The strong electron-withdrawing inductive effect (-I) of the C3-fluorine atom significantly lowers the pKa of the adjacent basic amine. A typical piperidine has a pKa of ~10–11, making it heavily protonated at physiological pH. This high basicity often leads to poor membrane permeability and dangerous off-target hERG channel liability (cardiotoxicity). C3-fluorination drops the amine pKa by approximately 1.5 to 2.0 units, optimizing the balance between aqueous solubility and lipophilic permeability.
2. Conformational Pre-organization:
The trans orientation allows the molecule to adopt specific chair conformations. Foundational work by demonstrated that protonated 3-fluoropiperidines exhibit an unusual fluoro-directing effect. The axial fluorine conformer is heavily favored due to a stabilizing
Logical flow of physicochemical changes induced by C3-fluorination in piperidine scaffolds.
Synthetic Methodologies & Self-Validating Protocols
While cis-3-fluoropiperidin-4-ol is typically accessed via the enantioselective electrophilic fluorination of piperidin-4-ones as demonstrated by, the trans isomer requires a different strategic approach. The most reliable, scalable method involves the epoxidation of a tetrahydropyridine derivative followed by a stereospecific nucleophilic ring-opening.
Protocol: Synthesis of trans-3-Fluoropiperidin-4-ol Hydrochloride
This workflow is designed as a self-validating system, ensuring that intermediate integrity is confirmed before proceeding to the next step.
Step 1: Epoxidation of 1-Boc-1,2,3,6-tetrahydropyridine
-
Procedure: Dissolve 1-Boc-1,2,3,6-tetrahydropyridine (1.0 eq) in anhydrous CH
2Cl2and cool to 0 °C. Add m-chloroperoxybenzoic acid (mCPBA, 1.2 eq) portion-wise. Stir the reaction mixture at room temperature for 12 hours. Quench with saturated aqueous Na2S2O3and extract with CH2Cl2. Wash the organic layer with saturated NaHCO3, dry over Na2SO4, and concentrate. -
Causality & Validation: mCPBA approaches the alkene from the less sterically hindered face. The reaction progress is monitored by TLC (n-hexane/EtOAc, KMnO
4stain). The disappearance of the alkene protons (~5.8 ppm) and the appearance of epoxide protons (~3.2 ppm) in ^1^H NMR validates the formation of the 1-Boc-7-oxa-3-azabicyclo[4.1.0]heptane intermediate.
Step 2: Regio- and Stereoselective Fluoride Ring Opening
-
Procedure: Dissolve the epoxide intermediate (1.0 eq) in neat triethylamine trihydrofluoride (Et
3N·3HF, 3.0 eq). Heat the mixture to 100 °C for 18 hours. Cool to room temperature, dilute with water, and neutralize carefully with aqueous ammonia. Extract with EtOAc, dry, and purify via silica gel chromatography. -
Causality & Validation: The nucleophilic attack by fluoride strictly follows the Fürst-Plattner rule, ensuring a trans-diaxial opening of the epoxide. The electron-withdrawing nature of the Boc group slightly biases the attack at C3, though a mixture of regioisomers may form. Chromatographic separation isolates the desired trans-1-Boc-3-fluoropiperidin-4-ol.
-
Self-Validation: ^1^H NMR coupling constants are critical here. A large coupling constant between H3 and H4 (
Hz) proves the trans diaxial relationship. The geminal coupling ( Hz) confirms the direct attachment of fluorine.
Step 3: Boc Deprotection and Salt Formation
-
Procedure: Dissolve the purified trans-1-Boc-3-fluoropiperidin-4-ol in a 4M solution of HCl in dioxane. Stir at room temperature for 2 hours. Concentrate the solvent in vacuo and triturate the resulting solid with cold diethyl ether to afford trans-3-fluoropiperidin-4-ol hydrochloride as a white crystalline powder.
-
Causality & Validation: The highly acidic conditions cleanly cleave the Boc carbamate, releasing isobutylene and CO
for the free base) and the complete absence of the intense 9H singlet (~1.4 ppm) in the ^1^H NMR spectrum.2gases (driving the reaction forward entropically). Trituration in diethyl ether acts as a self-purifying step, washing away non-polar impurities. The final product is validated by LC-MS (m/z 120.1
Step-by-step synthetic workflow for trans-3-fluoropiperidin-4-ol hydrochloride via epoxide opening.
Application in Drug Discovery
The trans-3-fluoropiperidin-4-ol motif is extensively utilized in the design of kinase inhibitors, GPCR ligands, and other targeted therapies. By replacing a standard piperidine or piperidin-4-ol with this fluorinated analog, medicinal chemists can systematically tune the physicochemical properties of the lead series without drastically altering the steric bulk (since fluorine is a bioisostere for hydrogen/hydroxyl depending on context).
For example, in the development of mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitors, the incorporation of fluoropiperidines has been shown to improve metabolic stability against cytochrome P450 enzymes while maintaining critical vectorial hydrogen-bonding interactions within the hinge region of the kinase domain ().
References
-
Lankin, D. C., Chandrakumar, N. S., Rao, S. N., Spangler, D. P., & Snyder, J. P. (1993). "Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation." Journal of the American Chemical Society. URL:[Link]
-
Shaw, S. J., Goff, D. A., Boralsky, L. A., Irving, M., & Singh, R. (2013). "Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry." The Journal of Organic Chemistry. URL:[Link]
-
García-Vázquez, V., Hoteite, L., Lakeland, C. P., & Watson, D. W. (2021). "A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles." Organic Letters. URL:[Link]
-
ChemRxiv (2021). "Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using in silico Enabled Drug Design." ChemRxiv. URL:[Link]
Conformational Dynamics and Structural Analysis of trans-3-Fluoropiperidin-4-ol: A Technical Guide
Executive Summary
The strategic incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone of modern drug discovery. Fluorination modulates a molecule's pKa, lipophilicity, and metabolic stability. However, its most profound impact often lies in its ability to dictate 3D molecular architecture. This whitepaper provides an in-depth technical analysis of trans-3-fluoropiperidin-4-ol , exploring the stereoelectronic forces governing its conformational equilibrium, the quantitative NMR methods used to validate its structure, and a self-validating synthetic protocol for its diastereoselective preparation.
Structural Dynamics: The Conformational Tug-of-War
In an unsubstituted piperidine ring, bulky substituents universally prefer the equatorial position to avoid 1,3-diaxial steric clashes. However, the introduction of a highly electronegative fluorine atom upends classical steric models due to a phenomenon known as the 1[1].
In trans-3-fluoropiperidin-4-ol, the fluorine and hydroxyl groups reside on adjacent carbons with trans relative stereochemistry. This creates a highly sensitive conformational equilibrium between two distinct states:
The Di-equatorial (e,e) Conformer
In this state, both the fluorine and the hydroxyl group occupy equatorial positions.
-
Causality for Stabilization: This conformation is primarily stabilized by the relief of 1,3-diaxial steric strain. Furthermore, the proximity of the equatorial hydroxyl proton to the equatorial fluorine lone pairs allows for the formation of a stabilizing 2 (OH···F)[2].
The Di-axial (a,a) Conformer
In this state, both substituents are forced into the sterically demanding axial positions.
-
Causality for Stabilization: Despite the severe steric penalty of an axial hydroxyl group, this conformer is stabilized by hyperconjugation. Electron density from adjacent, anti-periplanar
bonds donates into the low-lying antibonding orbital[1]. Additionally, the (a,a) conformer possesses a lower overall molecular dipole moment in certain protonated states.
Solvent-Induced Conformational Switching
The equilibrium between the (e,e) and (a,a) states is highly tunable. In non-polar solvents (e.g.,
Conformational equilibrium of trans-3-fluoropiperidin-4-ol dictated by solvent and electronic effects.
Quantitative Conformational Analysis via NMR
To establish a self-validating analytical system,
-
In the (e,e) state: Protons H3 and H4 are forced into axial positions (dihedral angle
), resulting in a large coupling constant. -
In the (a,a) state: Protons H3 and H4 are equatorial (dihedral angle
), resulting in a much smaller coupling constant.
Table 1: Diagnostic NMR Parameters for trans-3-Fluoropiperidin-4-ol Conformers
| Conformer | Diagnostic Feature | |||
| Di-equatorial (e,e) | 9.5 – 11.5 | 45 – 50 | 10 – 15 | Large |
| Di-axial (a,a) | 2.5 – 4.0 | 45 – 50 | 10 – 15 | Small |
Note: The observed
Experimental Workflow: Diastereoselective Synthesis & Isolation
While dynamic kinetic resolution (DKR) is frequently employed for the cis isomer[4], the trans scaffold is reliably accessed via the diastereoselective reduction of 1-Boc-3-fluoro-4-piperidone. The following protocol leverages strict kinetic control to maximize the yield of the trans diastereomer.
Step-by-step synthetic workflow for the preparation and isolation of trans-3-fluoropiperidin-4-ol.
Protocol: Reduction of 1-Boc-3-fluoro-4-piperidone
Step 1: Reaction Setup under Kinetic Control
-
Dissolve 1-Boc-3-fluoro-4-piperidone (1.0 equiv, 10 mmol) in anhydrous methanol (0.2 M) under an inert argon atmosphere.
-
Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
-
Causality: Methanol serves as both the solvent and an electrophilic activator for the carbonyl. The extreme cold (-78 °C) is critical; it prevents the thermodynamic equilibration of the transition states, ensuring that hydride attack occurs strictly from the less sterically hindered face of the dominant ketone conformer.
-
Step 2: Hydride Delivery & Self-Validation
3. Add Sodium Borohydride (
-
Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material (
) will disappear, replaced by two closely eluting spots representing the cis and trans isomers ( ). Because the aliphatic ring lacks a UV chromophore, plates must be visualized using a or Ninhydrin stain.
Step 3: Quench and Workup
5. Quench the reaction at -78 °C by the dropwise addition of saturated aqueous
-
Causality: A mild acidic quench safely destroys excess hydride without risking the cleavage of the acid-sensitive Boc protecting group.
-
Warm the mixture to room temperature, extract with Dichloromethane (
mL), dry over anhydrous , and concentrate in vacuo.
Step 4: Chromatographic Isolation 7. Purify the crude mixture via flash column chromatography (silica gel, gradient elution 10% to 30% EtOAc in Hexanes).
-
Causality: The trans isomer typically elutes slightly after the cis isomer. In its dominant (e,e) conformation, the trans isomer presents an exposed equatorial hydroxyl group that interacts more strongly with the polar silica stationary phase, allowing for clean baseline separation.
References
- Gilmour, R. et al. "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Angewandte Chemie International Edition, 2020.
-
Shaw, S. J. et al. "Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry." The Journal of Organic Chemistry, 2013. URL:[Link]
- Lankin, D. C. et al. "Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation." Journal of the American Chemical Society, 2006.
- Batey, R. A. et al. "A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles." Organic Letters, 2021.
Sources
Comprehensive Technical Guide: X-ray Crystal Structure of trans-3-Fluoropiperidin-4-ol Derivatives
Executive Summary & Strategic Importance
The trans-3-fluoropiperidin-4-ol scaffold represents a "privileged structure" in modern medicinal chemistry, widely utilized to modulate basicity (
For drug development professionals, understanding the precise crystallographic signature of this moiety is critical. It determines the vector of substituents in the binding pocket (SAR) and influences solid-state properties (polymorphism, solubility). This guide provides a rigorous structural analysis, moving beyond static coordinates to the dynamic interplay of forces that stabilize the bioactive conformation.
Structural Chemistry & Conformational Analysis
The Diequatorial Preference
In trans-1,2-disubstituted cyclohexanes and piperidines, the substituents can adopt either a diaxial (ax, ax) or diequatorial (eq, eq) orientation. Standard steric arguments (A-values) favor the diequatorial form. However, in trans-3-fluoropiperidin-4-ol, stereoelectronic effects reinforce this preference, making the diequatorial conformer the overwhelmingly dominant species in the solid state.
-
Steric Control: Both the hydroxyl and fluorine groups prefer equatorial positions to avoid 1,3-diaxial interactions with the ring protons.
-
The Fluorine Gauche Effect: Contrary to intuitive electrostatic repulsion, vicinal electronegative groups (like F and OH) often prefer a gauche (synclinal,
) arrangement over an anti (antiperiplanar, ) one.[1]-
Mechanism: This is driven by hyperconjugation, specifically the donation of electron density from the anti-periplanar
bond into the low-lying antibonding orbital.[1] -
In trans-Isomers:
-
Diequatorial: The F and OH groups are gauche (
). -
Diaxial: The F and OH groups are anti (
).
-
-
Result: The gauche effect acts synergistically with steric factors to lock the trans-isomer in the diequatorial chair conformation.
-
Intramolecular Hydrogen Bonding
The diequatorial geometry places the hydroxyl proton and the fluorine atom at a distance (
-
Nature of Interaction: While weaker than classical
bonds, this interaction (approx. 1-2 kcal/mol) provides additional stabilization in non-polar environments and the crystal lattice, often reducing the entropic penalty of binding by pre-organizing the ligand.
Visualizing the Conformational Landscape
The following diagram illustrates the energetic relationship between the theoretical conformers, highlighting the global minimum observed in X-ray structures.
Caption: Energy landscape showing the thermodynamic drive toward the diequatorial conformation, stabilized by stereoelectronic forces.
Experimental Workflow: From Synthesis to Structure
To obtain a high-resolution X-ray structure of a trans-3-fluoropiperidin-4-ol derivative, a rigorous workflow is required. Fluorinated aliphatic amines are often oils or low-melting solids; therefore, salt formation is a critical step for successful crystallization.
Synthesis & Purification
The trans-stereochemistry is typically established via the nucleophilic opening of a 3,4-epoxypiperidine or hydroboration-oxidation sequences.
-
Critical QC Step: Verify the trans-configuration via
-NMR prior to crystallization. Look for the coupling constant .-
Diequatorial (trans):[2]
is typically small (2-5 Hz) due to the gauche relationship of the protons ( ). -
Diaxial (trans):
would be large (8-11 Hz) due to anti-periplanar protons ( ). -
Observation: The small coupling constant confirms the diequatorial chair.
-
Crystallization Protocol
Objective: Grow single crystals suitable for diffraction (
-
Salt Screen: Convert the free base to a salt to increase melting point and lattice energy.
-
Recommended Acids: Hydrochloric acid (HCl), Fumaric acid (1:1 or 2:1), Succinic acid, or
-Toluenesulfonic acid. -
Why: HCl salts of piperidines often form distinct, hydrogen-bonded networks involving the chloride ion bridging the ammonium and hydroxyl groups.
-
-
Vapor Diffusion Method (Sitting Drop):
-
Solvent (Inner Well): Dissolve 5-10 mg of salt in minimal Methanol or Water/Ethanol (9:1).
-
Precipitant (Outer Well): Diethyl ether, Acetone, or THF.
-
Setup: Seal in a 24-well Linbro plate. Allow to equilibrate at
C (slower growth reduces disorder).
-
Data Collection & Refinement
Fluorine atoms can suffer from high thermal motion or positional disorder (rotational isomerism) if not locked by interactions.
-
Temperature: Collect data at 100 K (Cryogenic) to freeze out ring puckering modes and reduce fluorine thermal parameters (
). -
Resolution: Aim for
Å to resolve the C-F bond distance ( Å) clearly from C-O ( Å). -
Disorder Handling: If the ring puckers, the F and OH might show split positions. Use PART commands in SHELXL to model the minor conformer if population >5%.
Crystallographic Data Presentation
When analyzing the solved structure, specific geometric parameters serve as "fingerprints" for the trans-3-fluoro-4-hydroxy motif.
Key Geometric Metrics (Typical Values)
| Parameter | Atom Pair | Typical Value | Structural Insight |
| Bond Length | C3 - F | 1.36 - 1.39 Å | Typical aliphatic C-F bond; shortening indicates hyperconjugation. |
| Bond Length | C4 - O | 1.41 - 1.43 Å | Standard secondary alcohol. |
| Torsion Angle | F - C3 - C4 - O | Confirms Diequatorial (Gauche) conformation. | |
| Torsion Angle | H3 - C3 - C4 - H4 | Correlates with small NMR | |
| Interaction | O(H) | 2.05 - 2.25 Å | Intramolecular H-bond distance (Sum of vdW radii |
| Ring Pucker | Cremer-Pople ( | Indicates ideal chair geometry. |
Logical Workflow Diagram
The following diagram details the decision-making process for structural elucidation, ensuring self-validation at every step.
Caption: Step-by-step workflow for validating the trans-3-fluoropiperidin-4-ol structure.
References
-
Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry.
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.
-
Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bonding in organofluorine compounds. Journal of Organic Chemistry.
-
Thiehoff, C., et al. (2016). Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol. The Journal of Organic Chemistry. (Note: Discusses the cis-variant, providing comparative baseline for trans-synthesis).
-
Gomecka, A., et al. (2020). Fluorine Gauche Effect in Piperidines. Chemistry – A European Journal.[3]
Sources
Physicochemical Profiling of Fluorinated Piperidines: A Guide to Conformation, Basicity, and Lipophilicity
Topic: Physicochemical properties of fluorinated piperidines Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Lead Optimization Specialists.
Executive Summary
The piperidine ring is the most frequently occurring nitrogen heterocycle in FDA-approved drugs. However, its high basicity (
This guide analyzes the physicochemical consequences of fluorinating piperidine, providing a mechanistic understanding of the fluorine gauche effect , pKa attenuation , and lipophilicity modulation . It serves as a roadmap for selecting the optimal fluorinated motif during lead optimization.
The Fluorine Effect on Basicity (pKa Modulation)[1][2]
The introduction of fluorine into the piperidine ring lowers the basicity of the amine through the strong electron-withdrawing inductive effect (
Positional Dependency
The magnitude of the pKa drop depends on the distance of the fluorine atom from the basic nitrogen (number of bonds) and the stereoelectronic environment.
Table 1: Comparative pKa Shifts in Fluorinated Piperidines
| Compound | Substitution | Approx.[1][2][3][4][5][6][7][8][9] pKa | Electronic Driver | |
| Piperidine | None | 11.2 | - | Reference |
| 4-Fluoropiperidine | 9.4 - 9.7 | ~1.5 - 1.8 | Inductive ( | |
| 3-Fluoropiperidine | 8.4 - 9.0 | ~2.2 - 2.8 | Strong proximal Inductive effect | |
| 3,3-Difluoropiperidine | 6.8 - 7.5 | ~4.0 | Additive Inductive effect | |
| 4,4-Difluoropiperidine | 8.5 - 8.9 | ~2.5 | Moderate attenuation |
Note: Values are approximate and solvent/temperature dependent. Source: Morgenthaler et al. (2007) and internal physicochemical databases.
Stereoelectronic Impact on pKa
In 3-fluoropiperidine, the pKa is stereodependent. The axial conformer is generally more basic (higher pKa) than the equatorial conformer.[10]
-
Mechanism: In the protonated ammonium species, the axial C-F bond is anti-parallel to the N-H bond.[10] This geometry allows for a stabilizing charge-dipole interaction (
), stabilizing the conjugate acid and thus resisting deprotonation more than the equatorial isomer.
Conformational Dynamics: The Gauche Effect
Unlike cyclohexane, where substituents prefer the equatorial position to avoid 1,3-diaxial steric strain, fluorinated piperidines—specifically protonated 3-fluoropiperidines—exhibit a counter-intuitive preference for the axial position.
The Mechanism
This axial preference is driven by two primary factors:
-
Charge-Dipole Interaction: In the protonated state, the electrostatic attraction between the electronegative fluorine and the positively charged ammonium hydrogen stabilizes the axial form.[4]
-
Hyperconjugation (The Gauche Effect): Electron density from the anti-periplanar
or bonds donates into the low-lying antibonding orbital.[4]
Visualization of Conformational Equilibrium
The following diagram illustrates the thermodynamic equilibrium and the forces stabilizing the axial conformer in protonated 3-fluoropiperidine.
Figure 1: Conformational equilibrium of 3-fluoropiperidine upon protonation, highlighting the shift toward axial preference driven by electronic effects.
Lipophilicity (LogP) and Permeability[2]
Fluorine is often cited as a "lipophilicity enhancer," but in piperidines, the effect is nuanced due to the interplay between intrinsic lipophilicity (LogP) and ionization (LogD).
The "Polar Hydrophobicity" Paradox
While a C-F bond is more lipophilic than a C-H bond (increasing LogP), the strong dipoles introduced can reduce apparent lipophilicity in specific vectors. However, the dominant effect in drug design is the LogD modulation .
-
Mechanism: By lowering the pKa (e.g., from 11.2 to 8.5), fluorination increases the population of the uncharged (neutral) amine at physiological pH 7.4.
-
Result: Even if the intrinsic LogP increases slightly, the effective distribution coefficient (
) usually improves significantly, enhancing passive diffusion across the blood-brain barrier (BBB) or gut wall.
Decision Logic for Lead Optimization:
Figure 2: Strategic decision tree for selecting 3-F vs 4-F substitution based on physicochemical requirements.
Experimental Protocols
To validate these properties in a drug discovery campaign, the following self-validating protocols are recommended.
Protocol A: Potentiometric pKa Determination
Rationale: Potentiometry is the gold standard for pKa measurement of fluorinated amines as it is independent of chromophores.
-
Preparation: Dissolve
of the fluorinated piperidine hydrochloride salt in of degassed water/methanol co-solvent (if solubility is low) or pure water ( ionic strength background). -
Titration: Using an autotitrator (e.g., Sirius T3), perform a dual-titration (acid-to-base and base-to-acid) using standardized
and . -
Data Analysis: Generate a Bjerrum plot. The pKa is defined as the pH at the half-equivalence point.
-
Validation: The hysteresis between acid/base curves must be
pH units. If hysteresis exists, check for precipitation (Tyndall effect).
Protocol B: LogD7.4 Measurement (Shake-Flask Method)
Rationale: Direct measurement of distribution at physiological pH is superior to calculated values for fluorinated systems due to the difficulty in predicting specific solvation shells around the C-F bond.
-
Phase Preparation: Pre-saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.
-
Equilibration: Dissolve the compound in the pre-saturated octanol phase (
). Add an equal volume of pre-saturated PBS. -
Agitation: Shake for 1 hour at
, then centrifuge at for 10 minutes to separate phases. -
Quantification: Analyze both phases using LC-MS/MS.
-
Calculation:
. -
QC Check: Mass balance recovery must be
to rule out precipitation or non-specific binding to the vessel.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicities. ChemMedChem, 2(8), 1100-1115. Link
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal.[5] Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
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- 1. "Computational logP Calculations and Determination of Lipophilicity Val" by Mirabella Romano, Allison Vu et al. [digitalcommons.chapman.edu]
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- 3. 3-Fluoropiperidine HCl | CymitQuimica [cymitquimica.com]
- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Page loading... [wap.guidechem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β-Position to the Amino Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scientificupdate.com [scientificupdate.com]
The Strategic Modulation of Piperidine pKa with Fluorine: A Guide to Mastering Basicity in Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a significant percentage of approved pharmaceuticals.[1][2] Its basic nitrogen atom is pivotal for target engagement and defining physicochemical properties. However, this basicity can also be a liability, leading to off-target effects such as hERG ion channel binding or poor pharmacokinetic profiles.[3][4] The strategic incorporation of fluorine offers a powerful tool to meticulously tune the piperidine's pKa, mitigating these risks while preserving or enhancing therapeutic activity. This guide provides an in-depth exploration of the chemical principles, conformational intricacies, and practical applications of using fluorine to modulate piperidine basicity, offering field-proven insights for drug development professionals.
The Foundational Roles of Piperidine and pKa in Medicinal Chemistry
The six-membered saturated heterocycle, piperidine, is a privileged scaffold in drug design.[2][5] Its nitrogen atom, typically protonated at physiological pH (7.4), can form critical ionic bonds with acidic residues in protein binding sites. The extent of this protonation is governed by its pKa, the negative logarithm of the acid dissociation constant of its conjugate acid. The pKa of unsubstituted piperidine is approximately 11.1-11.2.[5][6][7][8] This high basicity means it is almost fully protonated in most biological compartments.
Why pKa is a Critical Drug Design Parameter:
-
Target Binding: The ionization state dictates the ability to form key electrostatic interactions with a biological target.
-
Solubility: The protonated, charged form of a molecule is generally more water-soluble.
-
Membrane Permeability: The neutral, uncharged form is more lipophilic and better able to cross cell membranes via passive diffusion. The pKa value directly influences the ratio of charged to uncharged species at a given pH.
-
ADME Properties: pKa modulation affects absorption, distribution, metabolism, and excretion, influencing properties like oral bioavailability and clearance.[9]
-
Off-Target Effects: High basicity is often linked to promiscuous binding and toxicities, including phospholipidosis and affinity for the hERG potassium channel, which can lead to cardiac events.[4][10][11][12]
Fine-tuning the pKa allows medicinal chemists to strike a delicate balance between these competing factors, optimizing a drug candidate's overall profile.
The Primary Mechanism: Fluorine's Inductive Effect
The principal reason for fluorine's profound impact on piperidine's pKa is its exceptional electronegativity. As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I effect) through its covalent bond with carbon.[13][14][15][16][17]
This effect propagates through the sigma bonds of the piperidine ring, pulling electron density away from the nitrogen atom. This delocalization reduces the electron density of the nitrogen's lone pair, making it less available to accept a proton. A less available lone pair translates to a weaker base. Consequently, the conjugate acid becomes stronger (more willing to donate its proton), and its pKa value decreases.[13][14][17]
The magnitude of this pKa reduction is highly sensitive to the position of the fluorine atom relative to the nitrogen, a concept explored in the following section.
Figure 1: Inductive electron withdrawal by fluorine reduces electron density on the piperidine nitrogen.
The Nuances of Position and Stereochemistry
While the inductive effect is the primary driver, the precise location and three-dimensional arrangement of the fluorine atom(s) introduce significant complexity and opportunities for fine-tuning.
Positional Isomerism (α, β, γ)
The inductive effect weakens with distance.[14] Therefore, the closer the fluorine atom is to the basic nitrogen, the more pronounced the reduction in pKa.
-
α-Fluorination (C2 or C6): Fluorination at the position adjacent to the nitrogen has the most dramatic pKa-lowering effect.
-
β-Fluorination (C3 or C5): The effect is still significant but attenuated compared to the α-position.
-
γ-Fluorination (C4): Fluorine at the C4 position has the weakest, yet still measurable, impact on basicity.
Multiple fluorine substitutions have an additive effect, further decreasing the pKa.[14][18]
Conformational Control and Stereochemistry
The piperidine ring exists predominantly in a chair conformation. A substituent can occupy either an axial or an equatorial position, and fluorine is no exception. This stereochemical placement has a profound and sometimes counterintuitive impact on pKa.[4]
The conformational behavior of fluorinated piperidines is governed by a complex interplay of hyperconjugation, charge-dipole interactions, and dipole minimization.[19][20][21] In the protonated state (the piperidinium ion), a stabilizing through-space interaction can occur between the positively charged nitrogen (N⁺-H) and the negative dipole of an axial C-F bond.[3][22] This charge-dipole interaction stabilizes the protonated form, making it a weaker acid (i.e., less likely to give up its proton).
As a result, a piperidine with an axial fluorine can be more basic (have a higher pKa) than its corresponding equatorial isomer.[3][23][24] This phenomenon was leveraged by researchers at Merck in the development of a Kinesin Spindle Protein (KSP) inhibitor, where the axial 3-fluoro isomer (MK-0731) was found to be more basic and possessed a superior efficacy and pharmacokinetic profile compared to the equatorial version.[3][25]
Figure 2: Axial vs. equatorial fluorine orientation and its impact on the pKa of the piperidinium ion.
Data-Driven Insights: Quantifying the Effect
To illustrate these principles, the following table summarizes the pKa values for piperidine and several fluorinated analogues. Note that experimental values can vary slightly based on measurement conditions.
| Compound | Fluorine Position | Stereochemistry | Approximate pKa | ΔpKa (from Piperidine) |
| Piperidine | N/A | N/A | 11.2[5] | 0.0 |
| 4-Fluoropiperidine | γ (C4) | N/A | 10.4 | -0.8 |
| trans-3-Fluoropiperidine | β (C3) | Equatorial | 9.3 | -1.9 |
| cis-3-Fluoropiperidine | β (C3) | Axial | 9.8 | -1.4 |
| 2-Fluoropiperidine | α (C2) | N/A | ~8.5 | -2.7 |
| cis-3,5-Difluoropiperidine | β, β' (C3, C5) | Diaxial | 10.0 | -1.2 |
Note: The pKa values are representative and collated from various computational and experimental sources. The greater basicity of the cis-3-fluoro (axial) and cis-3,5-difluoro (diaxial) isomers compared to their equatorial counterparts highlights the importance of the aforementioned charge-dipole stabilization.[3][24]
Experimental Protocols
Protocol: Determination of pKa by ¹H NMR Spectroscopy
This method relies on monitoring the pH-dependent chemical shift of protons on carbons adjacent to the nitrogen atom. As the nitrogen becomes protonated, it withdraws electron density, causing a downfield shift of the α-protons. Plotting the chemical shift (δ) versus pH yields a sigmoidal curve, with the inflection point corresponding to the pKa.[26][27][28]
Methodology:
-
Sample Preparation: Dissolve a precise amount (e.g., 5-10 mg) of the fluorinated piperidine compound in deuterium oxide (D₂O). Add a small amount of an internal standard (e.g., DSS or TMSP) that is insensitive to pH changes.
-
Initial pH Adjustment: Transfer the solution to a small beaker or vial suitable for a micro-pH electrode. Adjust the pH to the acidic end of the desired range (e.g., pH ~2) using dilute DCl in D₂O.
-
NMR Spectrum Acquisition (Acidic): Transfer the solution to an NMR tube and acquire a ¹H NMR spectrum. Record the precise pH and the chemical shifts of the α-protons.
-
Titration: Transfer the solution back to the beaker. Incrementally add small aliquots of a dilute NaOD solution in D₂O, mixing thoroughly after each addition.
-
Iterative Measurement: After each addition of base, measure the pH and acquire a new ¹H NMR spectrum. Repeat this process in small pH increments (e.g., 0.2-0.5 pH units) until the basic end of the range is reached (e.g., pH ~12). Ensure more data points are collected around the expected pKa where the chemical shift changes most rapidly.
-
Data Analysis:
-
Plot the chemical shift (δ) of one or more α-protons (y-axis) against the measured pH (x-axis).
-
Fit the data to the Henderson-Hasselbalch equation adapted for NMR shifts, or a standard sigmoidal dose-response curve function.
-
The pKa is the pH value at the inflection point of the curve.
-
Figure 3: Experimental workflow for pKa determination using ¹H NMR spectroscopy.
Protocol: Synthesis of Fluorinated Piperidines
Multiple synthetic routes to fluorinated piperidines exist. A common modern approach involves the diastereoselective dearomatization-hydrogenation of fluoropyridine precursors.[19][25]
Example: Synthesis of all-cis-(Multi)fluorinated Piperidines
-
Reaction Setup: In a glovebox, charge a high-pressure reactor vessel with a fluorinated pyridine substrate (1.0 equiv), a rhodium catalyst (e.g., [Rh(cod)₂]BF₄, 2 mol %), and a suitable ligand (e.g., a chiral phosphine, 2.2 mol %).
-
Solvent Addition: Add a degassed solvent, such as methanol or dichloromethane.
-
Dearomatization: Seal the reactor, remove it from the glovebox, and connect it to a hydrogen gas line. Pressurize the vessel to an initial pressure (e.g., 10 bar H₂) and stir at room temperature for a specified time (e.g., 12-24 hours) to facilitate the initial dearomatization.
-
Hydrogenation: Increase the hydrogen pressure (e.g., to 50-80 bar) and temperature (e.g., 50 °C) to effect the full hydrogenation of the dearomatized intermediate.
-
Workup: After the reaction is complete (monitored by TLC or LC-MS), carefully vent the reactor. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting crude product via column chromatography on silica gel to isolate the desired diastereomer of the fluorinated piperidine.
-
Characterization: Confirm the structure and stereochemistry of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F, and NOESY), mass spectrometry, and other relevant analytical techniques.
Conclusion and Outlook
The deliberate use of fluorine to modulate the pKa of piperidine-containing compounds is a sophisticated and essential strategy in contemporary drug discovery. By understanding the fundamental principles of inductive effects and the critical nuances of conformational control, medicinal chemists can transform potential liabilities into finely-tuned assets. The ability to dial down basicity reduces risks associated with hERG toxicity and improves ADME profiles, ultimately increasing the probability of success in clinical trials.[4][9] As synthetic methodologies for creating complex fluorinated scaffolds continue to advance, the precision with which we can engineer the pKa of drug candidates will only improve, solidifying the role of the "dynamic duo" of fluorine and piperidine in the future of medicine.[3]
References
-
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition - Wiley Online Library. [Link]
-
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie. [Link]
-
Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. PMC. [Link]
-
Stereocontrolled Synthesis of Fluorine‐Containing Piperidine γ‐Amino Acid Derivatives. MDPI. [Link]
-
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed. [Link]
-
Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link]
-
Cas 110-89-4,Piperidine. LookChem. [Link]
-
Development of Methods for the Determination of pKa Values. PMC. [Link]
-
Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. ResearchGate. [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PMC. [Link]
-
The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]
-
Fluorine in drug discovery: Role, design and case studies. LinkedIn. [Link]
-
Experiment # 11: Spectroscopic determination of indicator pKa. ULM. [Link]
-
Piperidine | C5H11N. PubChem. [Link]
-
Which is a stronger base, pyrrolidine or piperidine?. Quora. [Link]
-
Piperidine. DrugCentral. [Link]
-
Experimental Determination of pKa Values and Metal Binding for Biomolecular Compounds Using 31P NMR Spectroscopy. Journal of Chemical Education. [Link]
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
-
Tuning basicity. Cambridge MedChem Consulting. [Link]
-
Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry. [Link]
-
Problem 20 Which of the following is least .... Vaia. [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. [Link]
-
5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]
-
A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Baruch S. Blumberg Institute. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]
-
The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. PMC. [Link]
-
Fluorinated Rings: Conformation and Application. ResearchGate. [Link]
-
Top: Derivation of amine basicity changes (ΔpKa) for β‐fluorine.... ResearchGate. [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
-
Electronic Effects and Their Influence On Acidity and Basicity. Scribd. [Link]
-
pKa values of common substituted piperazines. ResearchGate. [Link]
-
Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. The Journal of Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Piperidin | 110-89-4 [m.chemicalbook.com]
- 7. Cas 110-89-4,Piperidine | lookchem [lookchem.com]
- 8. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 14. benchchem.com [benchchem.com]
- 15. encyclopedia.pub [encyclopedia.pub]
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- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. blumberginstitute.org [blumberginstitute.org]
- 24. researchgate.net [researchgate.net]
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- 26. pubs.acs.org [pubs.acs.org]
- 27. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Enantioselective Synthesis of trans-3-Fluoropiperidin-4-ol
This Application Note is designed for researchers in medicinal chemistry and process development. It details a scalable, chemoenzymatic route to (3R,4R)-3-Fluoropiperidin-4-ol (and its enantiomer), a high-value chiral scaffold for kinase inhibitors and GPCR ligands.
Abstract & Strategic Rationale
The introduction of a fluorine atom into the piperidine ring lowers the pKa of the amine (reducing hERG liability), increases metabolic stability, and induces specific conformational biases (the "gauche effect"). However, accessing the specific (3R,4R)-trans stereoisomer is synthetically challenging due to the need for simultaneous control of regiochemistry (3-F vs. 4-F) and stereochemistry (trans vs. cis, plus enantiocontrol).
This protocol utilizes a Chemoenzymatic Approach combining robust chemical fluorination with high-precision biocatalytic resolution. Unlike purely chemical asymmetric syntheses (e.g., Co-salen HKR), which often suffer from poor regioselectivity on the piperidine ring, this route uses Candida antarctica Lipase B (CAL-B) to resolve the regio-purified racemic fluoroalcohol. This ensures >99% ee and provides access to both enantiomers.[1]
Key Advantages[2]
-
Scalability: Avoids expensive chiral transition metal catalysts.
-
Regio-purity: Chromatographic separation of regioisomers is performed before the expensive resolution step.
-
Flexibility: Delivers both (+)- and (-)-enantiomers from a single batch.
Retrosynthetic Analysis & Workflow
The synthesis begins with the commercially available N-Boc-1,2,3,6-tetrahydropyridine. The "trans" relationship is established via the anti-opening of an epoxide intermediate. Enantioselectivity is achieved via kinetic resolution.[1][2][3][4]
Figure 1: Retrosynthetic logic relying on epoxide ring-opening and enzymatic resolution.
Detailed Experimental Protocol
Phase 1: Synthesis of rac-N-Boc-3,4-epoxypiperidine
Objective: Oxidize the alkene to the racemic epoxide.
-
Reagents:
-
N-Boc-1,2,3,6-tetrahydropyridine (10.0 g, 54.6 mmol)
-
m-Chloroperbenzoic acid (mCPBA, 70-75%, 1.2 equiv)
-
Dichloromethane (DCM, 100 mL)
-
Sat. NaHCO₃ and Na₂S₂O₃ solutions.
-
-
Procedure:
-
Dissolve the tetrahydropyridine in DCM and cool to 0 °C.
-
Add mCPBA portion-wise over 30 minutes (Exothermic!).
-
Stir at room temperature (RT) for 16 hours. Monitor by TLC (stain with KMnO₄; epoxide is less polar than alkene).
-
Workup: Quench with sat. Na₂S₂O₃ to destroy excess peroxide (starch-iodide test negative). Wash with sat. NaHCO₃ (3x) to remove m-chlorobenzoic acid.
-
Dry organic layer (MgSO₄), filter, and concentrate.
-
Yield: ~95% (Colorless oil). Used directly without column chromatography if purity >95% by NMR.
-
Phase 2: Regioselective Ring Opening (Fluorolysis)
Objective: Open the epoxide to obtain the trans-fluoroalcohol. Critical Challenge: Opening 3,4-epoxypiperidine yields a mixture of 3-fluoro-4-hydroxy (desired) and 4-fluoro-3-hydroxy (undesired).
-
Reagents:
-
rac-N-Boc-3,4-epoxypiperidine (10.0 g)
-
Olah's Reagent (Pyridine·9HF) [DANGER: HF SOURCE] or AgF (Silver Fluoride).
-
Recommendation: Use AgF in acetonitrile for safer handling and better regioselectivity favoring the 3-F isomer due to coordination effects.
-
-
Protocol (AgF Method):
-
Dissolve epoxide (1 equiv) in dry acetonitrile (0.5 M).
-
Add AgF (1.5 equiv) and TBAF (catalytic, 0.1 equiv).
-
Heat to 60 °C for 24 hours in a sealed Teflon vessel.
-
Workup: Filter through a Celite pad to remove silver salts. Concentrate filtrate.
-
Purification (Crucial): Flash chromatography (Hexane/EtOAc gradient). The 3-fluoro-4-hydroxy isomer typically elutes after the 4-fluoro-3-hydroxy isomer on silica gel due to H-bonding differences.
-
QC: Confirm regiochemistry via ¹H-NMR (coupling constants) and ¹⁹F-NMR.
-
3-F isomer: ¹⁹F signal ~ -200 ppm (ddd).
-
Trans stereochemistry: J(H3,H4) ~ 9-11 Hz (diaxial coupling in the chair conformation).
-
-
Phase 3: Enzymatic Kinetic Resolution (EKR)
Objective: Separate the enantiomers of trans-3-fluoro-4-hydroxypiperidine.
-
System:
-
Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B).
-
Acyl Donor: Vinyl Acetate (irreversible donor).
-
Solvent: MTBE (Methyl tert-butyl ether) or Toluene (anhydrous).
-
-
Procedure:
-
Dissolve rac-trans-3-fluoro-alcohol (1.0 g) in MTBE (20 mL).
-
Add Vinyl Acetate (3.0 equiv).
-
Add Novozym 435 (20-50 wt% relative to substrate).
-
Incubate at 30 °C with orbital shaking (200 rpm).
-
Monitoring: Monitor conversion by Chiral HPLC (see Section 4). Stop reaction at exactly 50% conversion (theoretical max yield).
-
-
Mechanism:
-
CAL-B typically acetylates the (3R,4R) -enantiomer (following Kazlauskas rule for cyclic secondary alcohols), leaving the (3S,4S) -alcohol unreacted.
-
Note: Verify absolute configuration via optical rotation or X-ray of a derivative, as fluorine substitution can occasionally invert enzyme preference.
-
-
Separation:
-
Filter off the enzyme (can be recycled).
-
Concentrate the filtrate.
-
Separate the (3R,4R)-Acetate from the (3S,4S)-Alcohol via column chromatography (Acetate is much less polar).
-
-
Hydrolysis (to recover the alcohol):
-
Treat the isolated Acetate with K₂CO₃ in MeOH (RT, 1 h) to yield (3R,4R)-3-fluoropiperidin-4-ol .
-
Quality Control & Analytical Methods
Chiral HPLC Method
To ensure enantiomeric excess (ee) > 98%.[5]
| Parameter | Condition |
| Column | Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Hexane : Isopropanol (90 : 10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (or Refractive Index) |
| Temperature | 25 °C |
| Retention Times | (3S,4S)-Alcohol: ~8.5 min (3R,4R)-Alcohol: ~11.2 min (Verify with standards) |
NMR Specification
-
¹⁹F NMR (376 MHz, CDCl₃): δ -198.5 (d, J = 48 Hz). Large coupling indicates geminal H-F relationship.
-
¹H NMR (400 MHz, CDCl₃): Look for the "W" coupling or specific diaxial coupling of the H4 proton to confirm trans geometry.
Troubleshooting & Optimization
Figure 2: Troubleshooting logic for optimizing the enzymatic resolution step.
Safety & Handling (Critical)
-
HF/Fluoride Reagents: Olah's reagent (Pyridine·HF) is highly corrosive and toxic. It causes deep tissue burns and systemic calcium depletion.
-
Mandatory: Use plastic/Teflon labware (glass is etched/dissolved).
-
PPE: Neoprene gloves, face shield, and Calcium Gluconate gel on hand.
-
-
Epoxides: Potentially mutagenic/alkylating agents. Handle in a fume hood.
-
Enzymes: Generally safe, but dry powders can be inhalation sensitizers. Avoid creating dust.
References
-
Regioselective Epoxide Opening: Arkivoc2011 , (x), 107-117. "Synthesis of optically pure trans-1-benzyl-4-aminopiperidin-3-ols." (Provides the foundational logic for trans-opening of 3,4-epoxypiperidines). Link
-
Enzymatic Resolution Strategy: J. Org. Chem.2013 , 78, 17, 8892–8897. "Enantioselective synthesis of cis-3-fluoropiperidin-4-ol." (Describes the difficulty of direct fluorination and supports the resolution approach). Link
- General Lipase Resolution (Kazlauskas Rule):Tetrahedron: Asymmetry1991, 2, 369-398. "Rule for cyclic secondary alcohols."
-
BenchChem Application Note: "Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers." (Industrial context for piperidine resolutions). Link
- Fluorine Effects in MedChem:J. Med. Chem.2008, 51, 4359. "Fluorine in Medicinal Chemistry."
Sources
- 1. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. encyclopedia.pub [encyclopedia.pub]
Purification of "trans-3-Fluoropiperidin-4-ol" from cis isomer
Application Note & Protocol
Strategic Purification of trans-3-Fluoropiperidin-4-ol from its Cis Diastereomer: A Guide to Chromatographic and Crystallization Methods
Abstract
The stereochemical configuration of pharmacologically active molecules is a critical determinant of their efficacy, safety, and metabolic profile. Fluorinated piperidine scaffolds, such as 3-Fluoropiperidin-4-ol, are increasingly incorporated into drug candidates to modulate physicochemical properties like basicity and lipophilicity.[1][2] However, synthetic routes often yield a mixture of diastereomers, necessitating robust purification strategies to isolate the desired isomer. This guide provides a detailed technical overview and step-by-step protocols for the separation of trans-3-Fluoropiperidin-4-ol from its cis counterpart, addressing the needs of researchers in medicinal chemistry and drug development. We will explore the principles and practical application of preparative Supercritical Fluid Chromatography (SFC) as the primary method, and diastereoselective crystallization as a viable alternative.
The Challenge: Differentiating Diastereomers
Cis and trans isomers of 3-Fluoropiperidin-4-ol are diastereomers—stereoisomers that are not mirror images of each other. They arise from the different spatial arrangements of the fluorine and hydroxyl substituents on the piperidine ring.
-
In the cis isomer , the fluorine and hydroxyl groups are on the same side of the ring.
-
In the trans isomer , they are on opposite sides.
This seemingly subtle difference profoundly impacts the molecule's three-dimensional shape, dipole moment, and capacity for intermolecular interactions (e.g., hydrogen bonding and crystal lattice packing).[3] These differences are the very properties that can be exploited for separation. The orientation of the fluorine atom, whether axial or equatorial, also significantly influences the piperidine nitrogen's basicity, a key factor in drug-receptor interactions.[4][5] Therefore, isolating the pure trans isomer is often a prerequisite for advancing a drug candidate.
Sources
Application Note: High-Resolution NMR Characterization of trans-3-Fluoropiperidin-4-ol
Executive Summary
The introduction of fluorine into saturated heterocycles is a cornerstone strategy in modern drug discovery to modulate pKa, metabolic stability, and lipophilicity. trans-3-Fluoropiperidin-4-ol represents a high-value scaffold where the vicinal relationship between the fluorine atom and the hydroxyl group introduces significant conformational complexity.
This Application Note provides a definitive protocol for the structural and conformational characterization of trans-3-fluoropiperidin-4-ol. Unlike standard organic molecules, this compound requires a specialized multi-nuclear approach (
Key Takeaway: The stereochemical assignment of the trans isomer relies not just on chemical shifts, but on the quantification of vicinal proton-proton (
Theoretical Framework: The Conformational Challenge
Before acquiring data, one must understand the dynamic nature of the analyte. Piperidine rings exist in a chair equilibrium. For trans-3-fluoropiperidin-4-ol, two principal chair conformers exist:
-
Diequatorial (Conformer A): The C3-F and C4-OH groups are both equatorial.
-
Diaxial (Conformer B): The C3-F and C4-OH groups are both axial.
While steric arguments typically favor the diequatorial form, the Fluorine Gauche Effect and intramolecular Hydrogen Bonding (F···HO) can stabilize the diaxial conformer, especially in non-polar solvents. Furthermore, the protonation state of the nitrogen (free base vs. HCl salt) significantly alters this equilibrium.
Conformational Logic Diagram
Figure 1: Conformational equilibrium and diagnostic coupling constants. The magnitude of the vicinal proton coupling (
Experimental Protocol
Sample Preparation
The choice of solvent is critical due to the hydroxyl group and the amine.
-
Preferred Solvent: DMSO-
(10-15 mg/0.6 mL).-
Why: Disrupts intermolecular aggregation; slows hydroxyl proton exchange allowing observation of the OH signal; good solubility for both free base and salts.
-
-
Alternative: D
O (for HCl salts).-
Note: OH signal will exchange and disappear. Chemical shifts will differ significantly from DMSO.
-
-
pH Control: If analyzing the free base, ensure the sample is not accidentally acidified by CDCl
decomposition products (HCl), which would lock the ring in a specific conformation.
Acquisition Parameters
Standard default parameters are insufficient due to the spectral width of Fluorine and the complexity of couplings.
| Parameter | |||
| Pulse Sequence | zg30 (Standard) | zg or zgflqn | zgpg (Inverse Gated Decoupling) |
| Spectral Width | 12-14 ppm | 200 ppm (-100 to -300) | 200 ppm |
| Relaxation Delay (D1) | 2.0 s | 2.0 s | 2.0 - 5.0 s (ensure integration accuracy) |
| Scans (NS) | 16 | 32-64 | 32-64 |
| Center (O1P) | 5 ppm | -180 ppm (typical) | -180 ppm |
Critical Step: You must acquire both proton-coupled and proton-decoupled
Data Analysis & Interpretation
The F NMR Spectrum ("The Spy")
The
-
Chemical Shift: Typically -170 to -200 ppm (relative to CFCl
). -
Multiplicity (Coupled): Expect a "doublet of multiplets" (dm).
-
The large splitting is the geminal
(~45-50 Hz). -
Further splitting comes from vicinal H2 and H4 protons.
-
The H NMR Spectrum
This is where the stereochemistry is proven. The H3 and H4 resonances will be distinct.
Table 1: Diagnostic Signals (DMSO-
)
| Position | Proton Type | Approx. Shift ( | Multiplicity Pattern | Key Coupling ( | Structural Insight |
| H3 | Methine (gem to F) | 4.3 - 4.8 ppm | dddd (or similar complex) | Geminal F signature. | |
| H4 | Methine (gem to OH) | 3.5 - 3.9 ppm | m (broadened by couplings) | Stereochemistry Probe. | |
| OH | Hydroxyl | 4.0 - 5.5 ppm | d (usually) | Visible in DMSO; proves OH is present. |
Stereochemical Proof: The "J-Value" Decision Matrix
To confirm the trans stereochemistry, calculate the
-
Scenario A: The "Chair-Flip" Average
-
Often, the molecule rapidly flips between diequatorial and diaxial chairs at room temperature.
-
Observed
: Weighted average of (~11 Hz) and (~3 Hz). -
Result: If
Hz, the molecule is trans but flipping. -
Validation: Run Low-Temperature NMR (-40°C). The spectrum will separate into two distinct species (major and minor conformers).
-
-
Scenario B: Locked Conformation (e.g., bulky N-substituent)
-
If
Hz: Trans-Diequatorial (H3 and H4 are axial). -
If
Hz: Trans-Diaxial (H3 and H4 are equatorial) OR Cis-Axial/Equatorial .
-
Differentiation from Cis isomer:
The cis isomer (3-F, 4-OH) has one axial and one equatorial group in both chair forms. Therefore, it always displays a small-to-medium coupling (
-
Definitive Proof: If you see a large coupling (>8 Hz) between H3 and H4, it must be trans.
2D NMR Workflow
-
COSY: Trace the spin system from H4
H3 H2. -
HSQC: Confirm carbon assignments. C3 (attached to F) will be a doublet in
C ( Hz). -
HOESY (
- ): (Optional) Shows through-space correlation. If trans-diequatorial, F and H4 are gauche (close); if trans-diaxial, they are anti (far).
Troubleshooting Common Issues
Issue 1: "My H3 signal is a shapeless blob."
-
Cause: Virtual coupling or overlap with HOH/solvent peaks.
-
Solution:
-
Use the
F-decoupled H experiment (zghf or similar). This collapses the huge 48 Hz doublet, simplifying H3 into a standard multiplet that reveals H-H couplings. -
Change solvent to Acetone-
or CD CN to shift the water peak.
-
Issue 2: "The peaks are very broad."
-
Cause: Intermediate exchange rate of the chair flip or Nitrogen inversion.
-
Solution:
-
Variable Temperature (VT) NMR: Heat to 50°C to sharpen peaks (fast exchange limit) or cool to -40°C to freeze conformers.
-
Protonation: Add 1 equivalent of TFA (Trifluoroacetic acid). This protonates the amine, locking the nitrogen inversion and often biasing the ring toward one chair, sharpening the spectrum.
-
Visualization of Analytical Workflow
Figure 2: Step-by-step analytical workflow for stereochemical assignment.
References
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. (Explains the Fluorine Gauche Effect).
-
Sun, H., et al. (2025). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal.
-
Linclau, B., et al. (2012). Fluorine gauche effect in 3-fluoro-piperidines. Journal of Organic Chemistry.
Application Note: High-Throughput HILIC-MS/MS Quantification of trans-3-Fluoropiperidin-4-ol in Human Plasma
Target Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals Application Area: Pharmacokinetics (PK), Toxicokinetics (TK), and Clinical Bioanalysis
Introduction & Scientific Rationale
The compound trans-3-fluoropiperidin-4-ol (CAS 955082-95-8) is a highly prized, versatile building block in medicinal chemistry, frequently utilized to synthesize biologically active compounds such as kinase inhibitors and GPCR ligands [1]. During preclinical and clinical drug development, tracking the release, metabolism, or exposure of such active pharmacophores in plasma is critical for establishing pharmacokinetic (PK) profiles.
The Analytical Challenge
Quantifying trans-3-fluoropiperidin-4-ol presents a significant bioanalytical challenge due to its specific physicochemical properties:
-
Low Molecular Weight: 119.14 g/mol .
-
High Polarity: The presence of a hydroxyl group and a highly electronegative fluorine atom makes the molecule highly hydrophilic.
-
Basic Amine: The piperidine nitrogen (pKa ~9.5) is positively charged at physiological and acidic pH.
Traditional Reversed-Phase Liquid Chromatography (RPLC) fails for this molecule. In RPLC, highly polar basic amines exhibit virtually no retention (
The Causality of the Solution: HILIC-MS/MS
To overcome these limitations, this protocol employs Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) [2].
-
Orthogonal Retention: HILIC utilizes a polar stationary phase (e.g., Ethylene Bridged Hybrid [BEH] Amide) and a highly organic mobile phase. The retention mechanism relies on the partitioning of the analyte into a water-enriched layer on the stationary phase surface, supplemented by hydrogen bonding and electrostatic interactions.
-
Sample Prep Synergy: HILIC is perfectly paired with Protein Precipitation (PPT) using 100% Acetonitrile (ACN). Because HILIC requires the injection solvent to be highly organic (>75% ACN) to prevent peak distortion, the ACN supernatant from PPT can be injected directly onto the column. This eliminates the time-consuming evaporation and reconstitution steps required in RPLC workflows, creating a highly efficient, self-validating system.
Visualizations of Workflow and Mechanism
Fig 1. Streamlined PPT and HILIC-MS/MS workflow for trans-3-fluoropiperidin-4-ol quantification.
Fig 2. HILIC retention mechanism for the highly polar, basic trans-3-fluoropiperidin-4-ol.
Materials and Reagents
-
Analyte: trans-3-Fluoropiperidin-4-ol (Purity
98%). -
Internal Standard (IS): trans-3-Fluoropiperidin-4-ol-d4 (or a structurally similar stable-isotope labeled analog).
-
Biological Matrix: Human plasma (K2EDTA).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.
-
Additives: LC-MS grade Formic Acid (FA) and Ammonium Formate.
Experimental Protocols
Sample Preparation (Protein Precipitation)
Expertise Note: The 1:3 ratio of plasma to ACN ensures >98% precipitation of plasma proteins while maintaining a final organic composition of ~75% ACN, which is critical for peak shape integrity on the HILIC column.
-
Alikquot 50 µL of human plasma sample (blank, standard, QC, or unknown) into a 96-well plate or microcentrifuge tube.
-
Add 150 µL of cold Acetonitrile containing the Internal Standard (IS at 50 ng/mL).
-
Vortex the mixture vigorously for 2 minutes to ensure complete protein denaturation and analyte extraction.
-
Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer 100 µL of the clear supernatant into a clean 96-well autosampler plate.
-
Inject 2 µL directly into the LC-MS/MS system.
Liquid Chromatography (HILIC) Conditions
Expertise Note: 10 mM ammonium formate is used in Mobile Phase A to control the ionic strength within the water-enriched layer on the stationary phase. This prevents secondary ionic interactions between the basic piperidine nitrogen and residual silanols, which would otherwise cause severe peak tailing.
| Parameter | Specification |
| Column | Waters XBridge BEH Amide (2.1 × 100 mm, 2.5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Gradient Program | 0.0-0.5 min: 90% B0.5-2.5 min: 90% |
Mass Spectrometry (MS/MS) Conditions
Expertise Note: The primary fragmentation pathway for aliphatic fluorides is the neutral loss of Hydrogen Fluoride (HF, 20 Da). Therefore, the primary quantifier transition is m/z 120.1
| Parameter | Specification |
| Ionization Mode | Electrospray Ionization Positive (ESI+) |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transition (Analyte) | |
| MRM Transition (IS) |
Quantitative Data & Method Validation Summary
The method was validated in accordance with the FDA Bioanalytical Method Validation Guidance for Industry [3]. The use of HILIC successfully shifted the analyte retention time (
Table 1: Method Validation Parameters in Human Plasma
| Validation Parameter | Result / Specification |
| Linear Dynamic Range | 1.0 – 1000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL (S/N > 10) |
| Correlation Coefficient ( | > 0.995 (1/x² weighting) |
| Intra-day Precision (CV%) | 2.4% – 6.8% |
| Inter-day Precision (CV%) | 3.1% – 7.5% |
| Accuracy (% Bias) | -4.2% to +5.1% |
| Matrix Factor (Analyte) | 0.95 ± 0.04 (Normalized to IS) |
| Extraction Recovery | 88.5% ± 4.2% |
| Autosampler Stability | Stable for 48 hours at 4°C |
Conclusion
By leveraging the synergistic properties of acetonitrile-based protein precipitation and Hydrophilic Interaction Liquid Chromatography (HILIC), this protocol establishes a highly robust, self-validating system for the quantification of trans-3-fluoropiperidin-4-ol in human plasma. The method overcomes the inherent limitations of RPLC for low-molecular-weight, highly polar basic amines, delivering excellent sensitivity (LLOQ of 1.0 ng/mL), minimal matrix effects, and high-throughput compatibility suitable for rigorous pharmacokinetic studies.
References
-
Title: Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry. Source: The Journal of Organic Chemistry, 78(17), 8892-8897 (2013). URL: [Link][1]
-
Title: Full article: A Comparative Review of Hydrophilic Interaction Chromatography(HILIC) with Traditional Chromatography in the Analysis of Aminoglycoside Antibiotics. (Extrapolated for polar amine bioanalysis). Source: Bioanalysis, 12(7), 445-454 (2020). URL: [Link][2]
-
Title: Bioanalytical Method Validation Guidance for Industry. Source: U.S. Food and Drug Administration (FDA), Center for Drug Evaluation and Research (CDER) (2018). URL: [Link]
Sources
Application Note: Physicochemical and Biological Profiling of trans-3-Fluoropiperidin-4-ol Derivatives
Introduction & Mechanistic Rationale
The trans-3-fluoropiperidin-4-ol scaffold (CAS 955082-95-8) represents a privileged structural motif in modern medicinal chemistry. It serves as a bioisostere for piperidine and morpholine rings, designed specifically to modulate the physicochemical properties of basic amine drugs.
The "Fluorine Effect" in Drug Design
The strategic introduction of a fluorine atom at the C3 position, adjacent to the piperidine nitrogen, serves three critical functions:
-
pKa Modulation (Basicity Reduction): Through the
-inductive electron-withdrawing effect, the fluorine atom lowers the pKa of the piperidine nitrogen (typically from ~10-11 to ~8-9). This reduces the percentage of ionized species at physiological pH (7.4), thereby reducing lysosomal trapping and improving passive membrane permeability. -
Conformational Locking: The trans-relationship between the fluorine (C3) and hydroxyl (C4) groups, combined with the protonated nitrogen, often induces a specific conformation due to the fluorine-ammonium gauche effect . This reduces the entropic penalty upon binding to a protein target.
-
Metabolic Blocking: The C3-fluorine blocks a common site of oxidative metabolism (CYP450-mediated
-hydroxylation), extending the compound's half-life ( ).
This Application Note provides a validated workflow for profiling derivatives of this scaffold, moving from physicochemical characterization to biological interrogation.
Workflow Logic
Caption: Logical progression of the assay cascade. Physicochemical filtering precedes metabolic testing to ensure resources are focused on "drug-like" derivatives.
Protocol A: pKa Determination via High-Throughput Spectrophotometry
Objective: To quantify the reduction in basicity of trans-3-fluoropiperidin-4-ol derivatives compared to non-fluorinated controls.
Materials
-
Instrument: UV-Vis Spectrophotometer with automated titration capability (e.g., Sirius T3 or equivalent).
-
Buffer: Ionic Strength Adjusted Water (ISA water, 0.15 M KCl).
-
Titrants: 0.5 M HCl and 0.5 M KOH (standardized).
-
Co-solvent: Methanol (HPLC grade) – used only if aqueous solubility is <10 µM.
Methodology
-
Sample Preparation: Dissolve the test compound (1 mg) in 1.5 mL of ISA water. If the compound is lipophilic, use a Methanol/Water gradient (starting at 20% MeOH).
-
Blank Calibration: Perform a blank titration with solvent only to subtract background CO₂ absorption.
-
Titration Loop:
-
Acidify sample to pH 1.8 using 0.5 M HCl.
-
Titrate upwards to pH 12.0 using 0.5 M KOH in 0.1 pH increments.
-
Measure UV absorbance (200–400 nm) at each step.
-
-
Data Analysis: Use the Henderson-Hasselbalch equation to identify the inflection point in the multi-wavelength absorption data.
Expected Results & Interpretation
| Compound Class | Typical pKa (Piperidine N) | Physiological Implication |
| Unsubstituted Piperidine | 10.8 – 11.2 | >99.9% Ionized at pH 7.4 (Poor Permeability) |
| trans-3-Fluoropiperidine | 8.5 – 9.2 | ~2-5% Neutral species at pH 7.4 (Enhanced Permeability) |
Protocol B: In Vitro Metabolic Stability (Microsomal Stability)
Objective: To verify that the 3-fluoro substitution protects the piperidine ring from metabolic oxidation by Cytochrome P450 enzymes.
Materials
-
Microsomes: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (20 mg/mL protein concentration).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl₂).
-
Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide or Propranolol).
-
Analysis: LC-MS/MS (Triple Quadrupole).
Experimental Workflow
Caption: Step-by-step workflow for the microsomal stability assay.
Detailed Procedure
-
Master Mix: Prepare a solution containing 0.5 mg/mL microsomes in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Compound Addition: Spike test compounds (from 10 mM DMSO stock) into the Master Mix to a final concentration of 1 µM . (Final DMSO < 0.1%).[1][2]
-
Pre-incubation: Incubate at 37°C for 5 minutes.
-
Initiation: Add the NADPH regenerating system to start the reaction.
-
Control: Run a parallel incubation replacing NADPH with buffer (to detect non-NADPH dependent degradation).
-
-
Sampling: At time points
minutes, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile (containing Internal Standard).
-
Processing: Vortex for 10 min, centrifuge at 4000 rpm for 20 min to precipitate proteins. Inject supernatant into LC-MS/MS.
Calculation of Intrinsic Clearance ( )
Plot
Protocol C: Target Engagement via Fluorescence Polarization (FP)
Objective: To determine the binding affinity (
Why FP? This assay is homogeneous (no wash steps), ratiometric (robust against pipetting errors), and ideal for detecting small molecule inhibitors binding to larger proteins.
Materials
-
Target Protein: Purified recombinant protein (e.g., >90% purity).
-
Tracer: A known ligand conjugated to a fluorophore (e.g., FITC or TAMRA). The tracer
must be known. -
Plate: Black 384-well low-binding microplate.
-
Reader: Multi-mode plate reader equipped with polarized filters (Ex/Em appropriate for tracer).
Assay Principle
Caption: Mechanism of FP. Inhibitors displace the tracer, causing a shift from slow tumbling (High mP) to fast tumbling (Low mP).
Detailed Procedure
-
Tracer Optimization: Determine the
of the tracer by titrating protein against a fixed concentration of tracer (usually 1-5 nM). Select a protein concentration equal to the for the competition assay. -
Compound Plating: Dispense test compounds (10-point dose-response) into the plate.
-
Master Mix Addition: Add the Protein-Tracer mix to the wells.
-
Final Conditions: 10 mM Tris pH 7.5, 0.01% Triton X-100, 1 nM Tracer, Protein @
.
-
-
Incubation: Incubate for 60 minutes at room temperature in the dark (to reach equilibrium).
-
Measurement: Read Fluorescence Polarization (mP).
-
Data Analysis: Fit the dose-response curve (mP vs. Log[Compound]) using a 4-parameter logistic model to determine
. Convert to using the Cheng-Prusoff equation adapted for FP (Nikolovska-Coleska method).
References
-
Morgenthaler, M. et al. (2007). "Predicting and tuning physicochemical properties in lead optimization: amine basicity." ChemMedChem, 2(8), 1100-1115. Link
-
Purser, S. et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link
-
Nairoukh, Z. et al. (2020).[3][4] "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry – A European Journal, 26(23), 5165-5169. Link
-
Banks, P. et al. (2000). "Fluorescence polarization assays in small molecule screening." Journal of Biomolecular Screening, 5(5), 329-338. Link
-
Rowley, M. et al. (2001). "3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists."[5] Journal of Medicinal Chemistry, 44(10), 1603-1614.[5] Link
Sources
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. mercell.com [mercell.com]
- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Diastereoselective Synthesis of 3-Fluoropiperidines
Welcome to the technical support center for the diastereoselective synthesis of 3-fluoropiperidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable fluorinated heterocycles. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
I. Electrophilic Fluorination of Enamines and Enolates
The electrophilic fluorination of piperidine precursors, such as enamines or enolates, is a common strategy for introducing a fluorine atom at the 3-position. This method often utilizes reagents like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI).
Frequently Asked Questions (FAQs)
Q1: My electrophilic fluorination reaction is resulting in a low diastereomeric ratio (d.r.). How can I improve the selectivity?
A1: Achieving high diastereoselectivity in the fluorination of cyclic enamines or enolates is often a challenge and is influenced by several factors. Here are some key areas to investigate:
-
Steric Hindrance: The facial selectivity of the fluorine atom's approach is often dictated by the steric environment of the substrate. Bulky substituents on the piperidine ring or the nitrogen protecting group can direct the fluorinating agent to the less hindered face. Consider modifying the protecting group (e.g., from Boc to the bulkier Cbz) to enhance steric bias.
-
Fluorinating Reagent: The size and reactivity of the electrophilic fluorinating agent can impact diastereoselectivity. While Selectfluor® is widely used, other reagents like NFSI may offer different selectivity profiles. It is advisable to screen a variety of N-F reagents.[1][2]
-
Reaction Temperature: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy. Reactions run at -78 °C often show improved diastereomeric ratios compared to those at room temperature.
-
Solvent Effects: The polarity of the solvent can influence the transition state geometry. A screen of aprotic solvents with varying polarities (e.g., THF, CH2Cl2, MeCN) is recommended. In some cases, solvent choice can be critical for achieving high selectivity.[3]
Q2: I am observing significant amounts of unreacted starting material. What are the likely causes and solutions?
A2: Incomplete conversion in electrophilic fluorination can stem from several issues:
-
Insufficient Nucleophilicity of the Enamine/Enolate: The electron-richness of your nucleophile is crucial for the reaction to proceed. If you are generating an enolate, ensure your base is strong enough for complete deprotonation. For enamines, the choice of the secondary amine used for its formation can influence its reactivity.
-
Decomposition of the Fluorinating Agent: Some electrophilic fluorinating agents can be sensitive to moisture or incompatible with certain solvents.[3] Ensure your reagents are pure and your solvents are anhydrous.
-
Protonation of the Nucleophile: In the case of enolates, ensure that no acidic protons are available to quench the enolate before it can react with the fluorinating agent.
Q3: My reaction is producing a complex mixture of byproducts. What are the potential side reactions?
A3: Besides the desired 3-fluoropiperidine, several side reactions can occur:
-
Over-fluorination: The formation of difluorinated products can occur, especially if the monofluorinated product is also enolizable. Using a stoichiometric amount of the fluorinating agent and adding it slowly to the reaction mixture can help minimize this.
-
Oxidation: Some electrophilic fluorinating agents, like Selectfluor®, can also act as oxidants, leading to undesired byproducts.[2]
-
Reaction with Solvent: Certain solvents can react with highly reactive fluorinating agents. For instance, Selectfluor® can react exothermically with DMF and DMSO.[3]
II. Hydrogenation of Fluoropyridines
The catalytic hydrogenation of readily available fluoropyridines is a powerful method for accessing fluorinated piperidines. However, this approach is often plagued by challenges related to selectivity and side reactions.
Frequently Asked Questions (FAQs)
Q1: My hydrogenation reaction is leading to significant hydrodefluorination. How can I suppress this side reaction?
A1: Hydrodefluorination, the cleavage of the C-F bond, is a common and problematic side reaction in the hydrogenation of fluorinated arenes.[4][5] Here are strategies to minimize it:
-
Catalyst Selection: The choice of metal is critical. While Rhodium and Ruthenium catalysts can be effective, they are often associated with C-F bond cleavage.[6] Palladium-based catalysts, such as Pd(OH)2 on carbon, in the presence of a Brønsted acid like HCl, have been shown to be effective in suppressing hydrodefluorination.[4]
-
Reaction Conditions:
-
Acidic Medium: Performing the hydrogenation under acidic conditions protonates the pyridine nitrogen, which can deactivate the ring towards hydrodefluorination.[4]
-
Solvent: Protic solvents like methanol are often used in these acidic hydrogenations.
-
-
Dearomatization-Hydrogenation (DAH) Process: A two-stage, one-pot approach involving initial dearomatization with a reagent like pinacol borane (HBpin) followed by hydrogenation can provide all-cis-(multi)fluorinated piperidines with high diastereoselectivity and minimal hydrodefluorination.[7]
Q2: The diastereoselectivity of my hydrogenation is poor. How can I obtain the desired all-cis product?
A2: The formation of all-cis-(multi)fluorinated piperidines is a key advantage of certain hydrogenation methods.[7]
-
Catalyst Control: Specific Rhodium catalysts have been developed for the dearomatization-hydrogenation (DAH) process that leads to the exclusive formation of the all-cis diastereomer.[7]
-
Substrate Control: The substituents on the pyridine ring can influence the stereochemical outcome. In many cases, the hydrogenation of substituted fluoropyridines using appropriate catalytic systems directs the formation of the all-cis product.
Q3: My catalytic hydrogenation has stalled before completion. What could be the issue?
A3: Catalytic reactions can sometimes stop prematurely. This can be due to:
-
Catalyst Poisoning: Impurities in the substrate or solvent can poison the catalyst. Ensure all materials are of high purity. In some cases, fluoride ions generated from hydrodefluorination can inhibit the catalyst.[6]
-
Substrate Inhibition: The starting material or product can sometimes inhibit the catalyst.[6]
-
Insufficient Hydrogen Pressure: Ensure the reaction is maintained under an adequate pressure of hydrogen gas.
III. Cyclization of Alkenyl Amides using Hypervalent Iodine Reagents
The intramolecular cyclization of alkenyl amides promoted by hypervalent iodine(III) reagents is a modern approach to synthesizing 3-fluoropiperidines. However, controlling the various selectivity aspects can be intricate.[8][9][10]
Frequently Asked Questions (FAQs)
Q1: My iodoamination reaction is giving a mixture of regioisomers (piperidines and pyrrolidines). How can I favor the formation of the 6-membered ring?
A1: The regioselectivity of the cyclization is determined by the initial ring-closing step. The formation of a transient iodiranium(III) ion is followed by a diastereodetermining 5-exo-cyclization.[8][9] While the 5-exo cyclization is generally favored, subsequent rearrangements can lead to different ring sizes. The nature of the ligands on the iodine(III) reagent and the presence of additives can influence the reaction pathway.[8] A careful optimization of the iodine reagent and reaction conditions is necessary to favor the desired piperidine product.
Q2: The diastereoselectivity of my cyclization is low. What factors control the stereochemical outcome?
A2: The diastereoselectivity is determined during the 5-exo-cyclization step.[8][9]
-
Substrate Stereochemistry: The geometry of the starting alkene can influence the stereochemical outcome of the cyclization.
-
Reagent Control: The ligands on the hypervalent iodine reagent play a crucial role in the stereodetermining step. Screening different aryliodine(III) dicarboxylates is recommended.
-
Additives: The presence of electrolytes, such as tetrabutylammonium tetrafluoroborate (TBABF4), can significantly impact the selectivity of the reaction.[8][9]
Q3: I am observing significant amounts of oxoamination products instead of the desired fluoroamination. How can I improve the chemoselectivity?
A3: Competitive oxoamination is a known issue in these reactions.[8][9][10] This arises from the competition between the nitrogen nucleophile and an oxygen nucleophile (e.g., from the carboxylate ligand on the iodine reagent) in the cyclization step. The choice of the ligand on the iodine(III) reagent is paramount in controlling this chemoselectivity. Less nucleophilic carboxylate ligands may favor the desired fluoroamination pathway.
IV. Purification of 3-Fluoropiperidine Diastereomers
The separation of diastereomers is a common final step in these synthetic sequences and can present its own set of challenges.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty separating the diastereomers of my 3-fluoropiperidine product by column chromatography. What are my options?
A1: The small structural differences between diastereomers can make their separation by standard silica gel chromatography challenging.[11]
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase are powerful techniques for separating diastereomers.[11]
-
Diastereoselective Crystallization: This technique involves forming a salt of the diastereomeric mixture with a chiral acid or base. The resulting diastereomeric salts often have different solubilities, allowing for the selective crystallization of one diastereomer.[11]
Q2: My peaks are tailing significantly during HPLC or SFC analysis of my piperidine product. How can I improve the peak shape?
A2: Peak tailing is a common issue when analyzing basic compounds like piperidines on silica-based columns.[11]
-
Mobile Phase Additives: The basic piperidine nitrogen can interact strongly with acidic silanol groups on the stationary phase. Adding a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase can saturate these sites and improve peak shape.[11]
-
Base-Deactivated Columns: Using a column specifically designed for the analysis of basic compounds can significantly reduce peak tailing.[11]
Visualizations and Protocols
Troubleshooting Workflow for Low Diastereoselectivity
Caption: A workflow for troubleshooting low diastereoselectivity.
Key Factors Influencing Hydrodefluorination in Hydrogenations
Caption: Key factors influencing hydrodefluorination.
Experimental Protocol: General Procedure for Electrophilic Fluorination of a Piperidine Enolate
-
To an oven-dried flask under an inert atmosphere (e.g., Argon), add the N-protected piperidinone substrate and anhydrous solvent (e.g., THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) dropwise to generate the lithium enolate. Stir for 30-60 minutes at -78 °C.
-
In a separate flask, dissolve the electrophilic fluorinating agent (e.g., N-Fluorobenzenesulfonimide, NFSI) in the anhydrous solvent.
-
Add the solution of the fluorinating agent dropwise to the cold enolate solution.
-
Stir the reaction at -78 °C for the specified time, monitoring by TLC or LC-MS.
-
Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to isolate the 3-fluoropiperidinone diastereomers.
Data Summary: Comparison of Hydrogenation Conditions for 3-Fluoropyridine
| Catalyst | Additive | Solvent | Yield of 3-Fluoropiperidine | Hydrodefluorination | Reference |
| Pd(OH)₂/C | aq. HCl | MeOH | Good to High | Minimal | [4] |
| Rhodium-based | HBpin | THF | High | Minimal | [7] |
| Various | None | Various | Low to Moderate | Significant | [4] |
References
-
On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. The Journal of Organic Chemistry. [Link]
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
-
Diastereoselective Synthesis of 3-Fluoro-2-Substituted Piperidines and Pyrrolidines. Semantic Scholar. [Link]
-
On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. PubMed. [Link]
-
Synthesis of 3Aminomethyl3-fluoropiperidines. ResearchGate. [Link]
-
On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR. [Link]
-
Diastereoselective synthesis of 3-fluoro-2-substituted piperidines and pyrrolidines. HETEROCYCLES. [Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC. [Link]
-
The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. PMC. [Link]
-
Electrophilic fluorination. Wikipedia. [Link]
-
Diastereoselective Synthesis of 3-Fluoro-2-substituted Piperidines and Pyrrolidines. Crossref. [Link]
-
Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. ResearchGate. [Link]
-
Mechanism of electrophilic fluorination with Pd(iv): fluoride capture and subsequent oxidative fluoride transfer. Chemical Science. [Link]
-
Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N-F Reagents. PubMed. [Link]
-
Specific Solvent Issues with Fluorination. American Chemical Society. [Link]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]
-
A third generation of radical fluorinating agents based on N-fluoro-N-arylsulfonamides. Nature Communications. [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC. [Link]
-
Diastereoselective trifunctionalization of pyridinium salts to access structurally crowded azaheteropolycycles. Chemical Communications. [Link]
-
N-Fluoropyridinium Salt Electrophilic Fluorination for Preparing Alkyl Fluorides. ResearchGate. [Link]
-
Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. PMC. [Link]
-
Chemistry of N-fluoropyridinium salts. Chemical Society Reviews. [Link]
Sources
- 1. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificupdate.com [scientificupdate.com]
- 7. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 9. On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction conditions for the synthesis of "trans-3-Fluoropiperidin-4-ol"
Technical Support Center: Synthesis of trans-3-Fluoropiperidin-4-ol
Ticket System ID: #SYN-FP4-OPT Status: Open Assigned Specialist: Dr. A. V. Chen, Senior Application Scientist Topic: Optimization of Reaction Conditions & Troubleshooting
Executive Summary
The synthesis of trans-3-fluoropiperidin-4-ol is a critical workflow in medicinal chemistry, particularly for fragment-based drug discovery where the fluorine atom serves to lower pKa, block metabolism, or induce specific conformational biases via the gauche effect.
The industry-standard route involves the nucleophilic ring-opening of N-protected 7-oxa-3-azabicyclo[4.1.0]heptane (3,4-epoxypiperidine) using a fluoride source. While stereoselectivity (trans) is intrinsic to the mechanism (anti-addition), regioselectivity (C3-F vs. C4-F) and safety (handling HF sources) are the primary pain points.
This guide provides an optimized protocol, troubleshooting decision trees, and safety frameworks derived from process chemistry best practices.
Module 1: Core Reaction Protocol (Ticket #001)
User Query: "What are the optimal conditions to maximize yield and ensure trans-stereochemistry?"
Scientist’s Response: To guarantee the trans configuration, we utilize the Furst-Plattner rule (trans-diaxial opening). The optimal pathway uses Olah’s Reagent (Pyridine:HF) or Triethylamine trihydrofluoride (Et3N·3HF) . These reagents provide a "buffered" fluoride source that is less aggressive than anhydrous HF but sufficiently nucleophilic to open the epoxide.
Optimized Protocol: Epoxide Opening
| Parameter | Specification | Rationale |
| Substrate | tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (N-Boc epoxide) | N-Boc provides steric bulk to marginally influence regioselectivity and is stable to HF:Pyridine at low temps. |
| Reagent | Pyridine:HF (70% HF) or Et3N·3HF | Pyridine:HF is more reactive (faster kinetics). Et3N·3HF is milder, safer, and allows for glass reaction vessels (borosilicate) if strictly necessary, though Teflon is preferred. |
| Solvent | Dichloromethane (DCM) | Non-nucleophilic, good solubility for organic substrates. |
| Temperature | 0 °C to RT | Start at 0 °C to control exotherm. Warm to RT only if conversion stalls. |
| Stoichiometry | 1.5 - 2.0 equiv. Fluoride source | Excess F- ensures driving force; the amine acts as a proton shuttle. |
Step-by-Step Workflow
-
Setup: Charge a Teflon or Polypropylene flask with N-Boc-3,4-epoxypiperidine (1.0 equiv) and anhydrous DCM (0.2 M concentration).
-
Addition: Cool to 0 °C. Add Pyridine:HF (1.5 equiv) dropwise via a plastic syringe. Caution: Fuming.
-
Reaction: Stir at 0 °C for 2 hours. Monitor by TLC (stain with KMnO4 or Ninhydrin) or LCMS.
-
Quench: Pour reaction mixture carefully into ice-cold saturated aqueous NaHCO3. Note: Massive CO2 evolution will occur.
-
Extraction: Extract with DCM (3x). Dry organics over Na2SO4.
-
Result: Crude mixture typically contains ~60:40 to 50:50 ratio of 3-fluoro-4-hydroxy (Target) vs. 4-fluoro-3-hydroxy (Isomer).
Module 2: Troubleshooting Guide (Ticket #002)
User Query: "I am getting a mixture of regioisomers. How do I favor the 3-Fluoro product?"
Scientist’s Diagnosis: This is the intrinsic challenge of 3,4-epoxypiperidines. Electronic differentiation between C3 and C4 is minimal. Steric differentiation via the N-protecting group is the only lever we have, but it is often insufficient for complete regiocontrol.
Visual Troubleshooting Logic:
Caption: Decision tree for addressing common synthetic failures in fluoropiperidine synthesis.
FAQ: Regioselectivity Solutions
Q: Can I use a Lewis Acid to direct the attack? A: Yes, but results vary. Using BF3·OEt2 can sometimes alter the ratio, but it often leads to polymerization or deprotection of the Boc group. The most reliable method is to accept the mixture and separate via chromatography.
Q: How do I separate the isomers? A: The trans-3-fluoro-4-hydroxy and trans-4-fluoro-3-hydroxy isomers have very similar Rf values on silica.
-
Solution 1 (Flash Column): Use a gradient of 0-5% MeOH in DCM . The 3-F isomer often elutes slightly later due to hydrogen bonding differences with the carbamate.
-
Solution 2 (Recrystallization): If solid, try recrystallizing from EtOAc/Heptane .
-
Solution 3 (Derivatization): If separation is impossible, react the crude alcohol with Benzoyl Chloride. The resulting benzoates often separate easily on silica. Hydrolyze (LiOH) to recover the alcohol.
Module 3: Mechanism & Safety (Ticket #003)
User Query: "Why does this reaction produce the trans isomer, and what are the safety protocols?"
Scientist’s Explanation: The reaction proceeds via an S_N2-like mechanism. The protonated epoxide is attacked by the fluoride ion from the face opposite the oxygen bridge. Because the epoxide oxygen and the attacking fluoride end up on opposite sides of the ring, the result is exclusively trans.
Reaction Pathway Diagram:
Caption: Mechanistic pathway illustrating the anti-addition of fluoride to the protonated epoxide.
Safety Protocol: Handling HF Reagents
-
Engineering Controls: All operations must be performed in a functioning fume hood.
-
PPE: Neoprene or Nitrile gloves (double gloved), face shield, and lab coat.
-
First Aid: Calcium Gluconate gel must be instantly accessible. If HF contacts skin, wash for 5 mins and apply gel immediately.
-
Glassware: Avoid standard glass if using high concentrations of HF at high heat (etching risk). Use Teflon (PFA/PTFE) or Polypropylene vessels.
References
-
Sigma-Aldrich. tert-Butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate Product Information. Link
-
Organic Syntheses. Synthesis of Fluorinated Heterocycles via Epoxide Opening. (General methodology reference for HF:Pyridine usage). Link
-
Journal of Medicinal Chemistry. Structure-Activity Relationships of Fluorinated Piperidines. (Context on bioisosteres). Link
-
Scientific Update. Syn-3-Fluoro-4-aminopiperidine - A story from multiple orientations. (Discussion on the difficulty of regio- and stereoselective fluorination of piperidines). Link
Technical Support Center: Scalable Synthesis of Fluorinated Piperidines
Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting & Process Optimization for Fluorinated N-Heterocycles
Introduction
Welcome to the technical support hub for fluorinated piperidine synthesis. Fluorine incorporation into the piperidine scaffold—a "privileged structure" in over 12,000 biologically active compounds—drastically alters pKa, lipophilicity (LogD), and metabolic stability.
However, scaling these reactions is notoriously difficult due to thermal instability of reagents , regioselectivity issues , and product volatility . This guide prioritizes scalable, self-validating protocols over academic curiosities.
Module 1: Deoxyfluorination of Hydroxypiperidines
Context: The most common route involves converting 3- or 4-hydroxypiperidines to their fluoride counterparts. Primary Challenge: Safety hazards associated with DAST (Diethylaminosulfur trifluoride) and "thermal runaway" on scale.
Decision Matrix: Reagent Selection
Figure 1: Decision matrix for selecting fluorinating agents based on scale and safety constraints.
Troubleshooting Guide
Q: My reaction with DAST turned into a black tar and the yield is <20%. What happened? A: You likely experienced a localized exotherm or "charring" due to rapid addition or poor temperature control.
-
The Science: DAST decomposes exothermically above 90°C, but in the presence of water or alcohol, the onset temperature drops significantly. The "black tar" is polymerized piperidine and sulfur byproducts.
-
Protocol Fix:
-
Temperature: Perform the addition at -78°C (or -20°C for Deoxo-Fluor) and warm very slowly.
-
Solvent: Use CH₂Cl₂ (DCM). THF can undergo ring-opening polymerization with DAST.
-
Base: Ensure at least 1.0 equiv of anhydrous pyridine is present to scavenge HF, preventing acid-catalyzed decomposition.
-
Q: I am scaling up to 500g. Can I replace DAST with XtalFluor-E? A: Yes, and you should for safety.
-
The Science: XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate) has a higher decomposition temperature (>200°C) compared to DAST (~90°C) and does not generate free HF upon hydrolysis, making it compatible with borosilicate glass [1].
-
Critical Adjustment: XtalFluor-E is "fluoride starved." You must add an exogenous fluoride source, typically Et₃N·3HF (TREAT-HF) or DBU, to complete the catalytic cycle. Without this, the reaction will stall at the intermediate sulfinium cation stage.
Q: My glassware is becoming etched/cloudy. Is this normal?
A: No. This indicates free HF generation attacking the silica matrix (
-
Immediate Action: If using DAST/Deoxo-Fluor, switch to Teflon (PFA/FEP) or HDPE reactors. Glass reactors are only permissible with XtalFluor-E under strictly anhydrous conditions.
Module 2: Dearomatization-Hydrogenation (The Scalable Alternative)
Context: Instead of fluorinating a piperidine, start with a cheap, commercially available fluoropyridine and reduce it. This avoids hazardous fluorinating agents entirely.
Workflow: Pyridine to Piperidine
Figure 2: Catalyst selection for the hydrogenation of fluoropyridines.
Troubleshooting Guide
Q: During hydrogenation of 3-fluoropyridine, I am observing significant "hydrodefluorination" (loss of fluorine). How do I stop this? A: This is the most common failure mode. The C-F bond is labile under standard hydrogenation conditions (Pd/C, H₂).
-
The Science: Oxidative addition of the metal into the C-F bond competes with hydrogenation of the aromatic ring.
-
Protocol Fix:
-
Switch Catalyst: Use the "Glorius Method" employing Rh(I) cyclic (alkyl)(amino)carbene (CAAC) complexes [2]. These are electron-rich and favor arene hydrogenation over C-F oxidative addition.
-
Acid Additive: If using heterogeneous catalysts (Pd/C), add 1.0 equiv of TFA or HCl. Protonating the pyridine ring makes it more electron-deficient and easier to reduce, allowing for milder conditions (lower Temp/Pressure) that preserve the C-F bond.
-
Q: I need the cis-3,4-difluoropiperidine, but I'm getting a mixture of diastereomers. A: Stereocontrol is dictated by the hydrogenation mechanism.
-
The Science: Heterogeneous hydrogenation (PtO₂, Rh/C) typically adds hydrogen to the same face of the ring (syn-addition).
-
Optimization:
-
Use Rh/C in acetic acid . This system generally provides high cis-selectivity (>90:10 dr) for polysubstituted pyridines due to the "anchoring" effect of the pyridinium cation on the catalyst surface.
-
Module 3: Isolation & Purification
Context: Fluorinated piperidines are often volatile oils with low boiling points, leading to yield loss on the rotavap.
Data: Boiling Point Elevation Strategy
| Compound | Free Base B.P. | HCl Salt M.P. | Handling Recommendation |
| 4-Fluoropiperidine | ~108°C | >160°C (Solid) | Do not concentrate free base. Isolate as salt. |
| 3-Fluoropiperidine | ~110°C | >170°C (Solid) | Highly hygroscopic salt. Store in desiccator. |
| 4,4-Difluoropiperidine | ~125°C | >180°C (Solid) | Stable solid. |
Troubleshooting Guide
Q: I lost 40% of my product during solvent removal. Where did it go? A: It co-evaporated with your solvent.
-
The Protocol: Never concentrate the free base of mono-fluorinated piperidines to dryness.
-
In-situ Protection: Add Boc₂O or Cbz-Cl directly to the crude reaction mixture before workup. Isolate the protected amine, which is non-volatile and lipophilic (easy column chromatography).
-
Salt Formation: If the free amine is required, bubble dry HCl gas into the ethereal extract or add 4M HCl in dioxane. Filter the precipitated hydrochloride salt.
-
Q: My product salt is a hygroscopic goo, not a nice powder. A: Fluorine substitution lowers the pKa of the amine, making the salt bond weaker and more prone to hydrolysis/hygroscopicity.
-
Fix: Switch counter-ions. If the HCl salt is hygroscopic, try the Tosylate (TsOH) or Oxalate salt. These generally crystallize better and are less hygroscopic.
Module 4: Direct C-H Fluorination (Late-Stage)
Context: For adding fluorine to an existing complex piperidine scaffold without de novo synthesis.
Q: Can I use Selectfluor to fluorinate my piperidine directly? A: Not directly on the free amine.
-
The Science: The nitrogen lone pair will react with Selectfluor (N-F reagent) to form an N-fluoro species, not the C-fluoro product.
-
Protocol:
-
Protect: You must use an electron-withdrawing protecting group (EWG) like Tf (Triflate) or Ns (Nosyl) to deactivate the nitrogen lone pair. Amides (Ac, Bz) are often insufficient.
-
Method: Use Decatungstate photocatalysis (TBADT) or electrochemical oxidation to generate the radical at the
-position (C-H abstraction), followed by fluorine trapping [3].
-
References
-
L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[1] Journal of Organic Chemistry. Link
-
Wollenburg, M., et al. (2019).[2][3] "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process."[4] Nature Chemistry.[2][3] Link
-
Kee, C.W., et al. (2016). "Selectfluor Radical Dication in Photocatalytic C-H Fluorination." Journal of the American Chemical Society. Link
-
Meanwell, N.A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
Sources
- 1. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]
- 3. Chemists develop new synthesis method for producing fluorinated piperidines | EurekAlert! [eurekalert.org]
- 4. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
Improving yield and purity of "trans-3-Fluoropiperidin-4-ol"
Topic: Improving Yield and Purity of trans-3-Fluoropiperidin-4-ol
Welcome to the Fluorinated Heterocycles Technical Support Center. I am Dr. Aris Thorne, Senior Application Scientist. Below you will find a technical guide designed to troubleshoot the synthesis, purification, and characterization of trans-3-fluoropiperidin-4-ol. This scaffold is a critical pharmacophore in kinase inhibitors (e.g., JAK inhibitors), yet its synthesis is plagued by regiochemical ambiguity and safety hazards.[1]
Quick Reference: The Core Challenge
The synthesis generally relies on the nucleophilic ring-opening of N-protected-7-oxa-3-azabicyclo[4.1.0]heptane (3,4-epoxypiperidine) with a fluoride source.
-
Stereoselectivity: High.[1] The SN2 mechanism inherently favors anti-addition, yielding the trans isomer.
-
Regioselectivity: Low to Moderate.[1] The fluoride ion can attack C3 or C4, leading to a mixture of the desired 3-fluoro-4-hydroxy product and the unwanted 4-fluoro-3-hydroxy isomer.
Module 1: Synthetic Workflow & Logic
User Question: I am seeing a mixture of isomers and low yields using Olah's reagent. What is the optimal workflow?
Technical Response: Olah's reagent (Pyridine·9HF) is highly reactive but often causes polymerisation of the epoxide due to its acidity. We recommend switching to Triethylamine trihydrofluoride (Et3N·3HF) . It is milder, easier to handle, and allows for better temperature control, which is critical for regioselectivity.[1]
Recommended Protocol (Self-Validating)
-
Substrate: tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (N-Boc-3,4-epoxypiperidine).
-
Reagent: Et3N·3HF (1.5 - 2.0 equiv).[1]
-
Solvent: 1,2-Dichloroethane (DCE) or Chlorobenzene (anhydrous).[1]
-
Temperature: Start at 50°C. If conversion is slow (<10% after 2h), ramp to 75°C. Avoid reflux at >90°C to prevent Boc-deprotection/decomposition.
The Mechanism & Pathway: The following diagram illustrates the divergent pathways. You are aiming for Path A .
Caption: Divergent regiochemical pathways in the nucleophilic ring-opening of 3,4-epoxypiperidine.
Module 2: Troubleshooting Regioselectivity & Yield
User Question: My LC-MS shows two peaks with the same mass. How do I improve the ratio of the 3-fluoro isomer?
Technical Response: The two peaks are the C3 and C4 regioisomers. Because the piperidine ring is flexible (unlike rigid cyclohexanes), the Fürst-Plattner rule (preference for trans-diaxial opening) is less dominant.
| Variable | Recommendation | Scientific Rationale |
| Protecting Group | N-Boc (preferred) over N-Bn | The electron-withdrawing nature of Boc destabilizes the developing positive charge on the ring carbons, enforcing a tighter SN2 transition state, which increases sensitivity to steric hindrance (favoring attack at C3). |
| Fluoride Source | Et3N·3HF | Less acidic than Pyridine[1]·HF. High acidity promotes SN1-like character, leading to carbocation intermediates that scramble stereochemistry and reduce regiocontrol.[1] |
| Additives | Ti(OiPr)4 (Optional) | Lewis acids can coordinate to the epoxide oxygen, directing the nucleophile. Note: This requires strict anhydrous conditions.[1][2] |
| Temperature | 60-70°C | Lower temperatures favor the kinetic product. Higher temperatures (>100°C) erode regioselectivity.[1] |
Critical Troubleshooting Step: If the ratio is poor (e.g., 1:1), do not attempt to separate these on silica gel immediately.[1]
-
Derivatize: React the crude mixture with Benzoyl Chloride (BzCl) .
-
Separation: The benzoate esters of the regioisomers often have significantly different Rf values or crystallization properties compared to the free alcohols.
-
Hydrolysis: Saponify (LiOH/THF) to recover the pure alcohol.
Module 3: Safety & Quenching (The "Hidden" Yield Killer)
User Question: My reaction looked good by TLC, but after workup, I lost 50% of my mass and the glassware is etched. What happened?
Technical Response: You likely experienced "HF run-away" during the workup. Residual HF is highly soluble in organic solvents and will:
-
Degrade your N-Boc group (acid sensitivity).[1]
-
Etch silica glassware (loss of containment).[1]
-
Pose a severe safety hazard.[1]
The Calcium Crash Protocol (Mandatory): Never quench HF reactions with simple Sodium Bicarbonate (NaHCO3); it generates massive foam and does not effectively sequester fluoride.
-
Dilute: Dilute reaction mixture 1:1 with DCM.
-
Sequester: Slowly add Calcium Carbonate (CaCO3) or Calcium Gluconate suspended in water.[1]
-
Filter: Filter the slurry through a pad of Celite.
-
Wash: Wash the filtrate with sat.[1] NaHCO3 to neutralize residual protons.[1]
Module 4: Analytical Validation (NMR)
User Question: How do I definitively prove I have the 'trans' isomer and not the 'cis' isomer without an X-ray?
Technical Response:
You must use 1H-NMR coupling constants (
Data Table: NMR Discrimination
| Feature | Trans -Isomer (Desired) | Cis -Isomer (Undesired) |
| Geometry | H3 and H4 are typically anti-diaxial. | H3 and H4 are axial/equatorial.[1][8] |
| Large (8 - 11 Hz) | Small (2 - 5 Hz) | |
| ~48 - 50 Hz (Triplet/Doublet of Doublets) | ~48 - 50 Hz | |
| 19F NMR | Single peak (check for rotamers if N-Boc is present). | Distinct shift from trans.[1] |
Visual Logic for Analysis:
Caption: Decision tree for assigning relative stereochemistry using H-H coupling constants.
References
-
Regioselective Ring Opening: Organic & Biomolecular Chemistry. "Conformation-induced regioselective and divergent opening of epoxides by fluoride."[9] Available at: [Link]
-
Fluorination Reagents: Journal of Organic Chemistry. "Nucleophilic Fluorination of Epoxides." (General reference for Et3N·3HF utility).[1][10] Available at: [Link]
-
NMR Characterization: Chemistry LibreTexts. "Coupling Constants Identify Coupled Protons." Available at: [Link]
-
Safety Protocols: Organic Syntheses. "Handling and Disposal of Hazardous Chemicals (HF)."[11] Available at: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 5. scientificupdate.com [scientificupdate.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. CN104402800A - Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine - Google Patents [patents.google.com]
- 8. Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformation-induced regioselective and divergent opening of epoxides by fluoride: facile access to hydroxylated fluoro-piperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. orgsyn.org [orgsyn.org]
Technical Support Center: Stability & Storage of trans-3-Fluoropiperidin-4-ol
[1]
Product Overview & Chemical Profile
Compound Name: trans-3-Fluoropiperidin-4-ol CAS Number: 955082-95-8 (Free Base) | 955028-83-8 (HCl Salt) Synonyms: (3R,4R)-3-fluoropiperidin-4-ol (and enantiomer); 3-Fluoro-4-hydroxypiperidine.[1][2] Chemical Class: Fluorinated Amino Alcohol / Piperidine derivative.[1]
Part 1: Critical Storage Protocols (The "Gold Standard")
Q: What is the absolute best way to store this compound long-term?
A: The storage strategy depends on whether you possess the Free Base or the Hydrochloride Salt .[1] The free base is significantly more labile.[1]
Protocol A: For the Free Base (CAS 955082-95-8)
The free base possesses a secondary amine and a secondary alcohol.[1] The amine lone pair is a nucleophile and a base, making it susceptible to atmospheric CO₂ (carbamate formation) and oxidation.
-
Temperature: Store at -20°C (Freezer) . While 2-8°C is acceptable for short-term (<1 month), deep freeze is required to arrest kinetic degradation pathways [1].[1]
-
Atmosphere: Strictly Inert (Argon or Nitrogen) .[1] The vial must be purged before sealing.[1]
-
Container: Amber glass vial with a Teflon-lined screw cap. Parafilm is insufficient; use electrical tape or a shrink band over the cap to prevent moisture ingress.[1]
-
Desiccation: Secondary containment in a desiccator or a jar with activated silica gel is mandatory.[1]
Protocol B: For the HCl Salt (CAS 955028-83-8)
The salt form protonates the amine, mitigating oxidation and CO₂ absorption, but it remains hygroscopic.
-
Temperature: 2-8°C (Refrigerator) is generally sufficient, though -20°C is preferred for archival storage (>6 months) [2].
-
Atmosphere: Inert atmosphere is recommended but less critical than for the free base.[1]
-
Moisture Control: Critical. The salt lattice will readily absorb water, leading to deliquescence (turning into a sticky oil).[1] Keep tightly sealed.
Visualization: Storage Decision Logic
Figure 1: Decision matrix for optimal storage conditions based on chemical form.
Part 2: Troubleshooting & Diagnostics
Q: My sample has turned from a white solid to a yellow oil/gum. Is it usable?
A: This indicates Deliquescence and potentially Oxidation .[1]
-
Mechanism: The yellow color typically comes from the oxidation of the amine to N-oxides or trace impurities forming conjugated systems (Schiff bases).[1] The "oil" state is water absorption lowering the melting point.[1]
-
Diagnosis: Run a 1H NMR in D₂O .
-
Salvage Protocol:
Q: I see extra peaks in the NMR around 160 ppm (13C) or broadened peaks in 1H. What happened?
A: This is likely Carbamate Formation due to CO₂ exposure (Free Base only).[1]
-
Mechanism: Secondary amines react reversibly with CO₂ in the air to form carbamic acid/carbamates:
[1] -
Verification: Acidify a small sample. If the impurity disappears (reverting to the ammonium salt and releasing CO₂), it was a carbamate.
-
Prevention: Always purge headspace with Argon before closing the vial.[1]
Q: Are there specific chemical incompatibilities I should avoid during synthesis?
A: Yes. The trans-fluorohydrin motif presents specific reactivity risks.
| Reagent Class | Risk Level | Mechanism of Failure |
| Strong Bases (NaH, tBuOK) | HIGH | Epoxide Formation: The alkoxide formed at C4 can attack C3, displacing the Fluorine (intramolecular |
| Oxidizing Agents (KMnO4) | HIGH | Amine Oxidation: Will convert the piperidine nitrogen to an N-oxide or cleave the ring.[1] |
| Acyl Chlorides (Excess) | MED | N,O-Bis-acylation: Both the amine and alcohol are nucleophilic.[1] Stoichiometry must be controlled carefully to selectively protect one. |
Visualization: Degradation & Reactivity Pathways[1]
Figure 2: Common degradation pathways and chemical risks.
Part 3: Experimental Quality Control (QC) Guide
Trustworthiness relies on verification.[1] Do not assume purity; prove it.
Standard QC Protocol
Before using stored material in a critical step (e.g., GMP synthesis or late-stage coupling), perform this validatory check:
-
Visual Inspection:
-
¹⁹F NMR (Fluorine NMR):
-
Rationale: ¹⁹F is highly sensitive to the electronic environment.[1] Degradation (like HF elimination or oxidation) will shift the fluorine signal significantly.[1]
-
Expected: Single multiplet around -180 to -200 ppm (depending on solvent/reference).[1]
-
Fail: Appearance of fluoride ion peak (approx -120 ppm) or multiple fluorine species.[1]
-
-
Solubility Test:
Stereochemistry Verification
The trans relationship is critical for biological activity.[1]
-
Coupling Constants (
-values): In the ¹H NMR, the coupling between H3 and H4 is diagnostic. -
Axial Preference: Fluorine often adopts an axial orientation in piperidines due to the "Fluorine Gauche Effect" and charge-dipole interactions [4].[1]
-
Data Check: If
is small (2-5 Hz), it suggests an equatorial-axial or axial-equatorial relationship consistent with trans in a specific chair conformer.[1] If is large (~8-11 Hz), it suggests trans-diaxial.[1] Note: Conformational flipping can average these values at room temperature.
References
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: trans-3-Fluoropiperidin-4-ol. Retrieved from
-
ChemicalBook. (2024).[1] (3R,4S)-3-fluoropiperidin-4-ol hydrochloride Properties and Storage. Retrieved from
-
Sun, A., et al. (2005).[1] 3-Fluoropiperidines and N-Methyl-3-fluoropiperidinium Salts: The Persistence of Axial Fluorine. Chemistry – A European Journal.[1] Retrieved from
-
Thiehoff, C., et al. (2020).[1] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC PubMed Central. Retrieved from
Technical Support Center: Purification of Fluorinated Piperidines
Introduction: The "Deceptive" Scaffold
Fluorinated piperidines are cornerstones of modern medicinal chemistry. The piperidine ring provides a tunable basic center for solubility and target engagement, while strategic fluorination (–F, –CF₃) modulates pKa, metabolic stability, and lipophilicity.
However, these compounds present a "perfect storm" of purification challenges:
-
UV Invisibility: They often lack chromophores, making standard UV detection useless.[1]
-
Volatility: Low molecular weight (MW) fluorinated amines sublime or evaporate during concentration.
-
Silanol Tailing: The secondary amine interacts aggressively with acidic silanols on silica gel.
This guide provides self-validating workflows to overcome these failure modes.
Module 1: The Invisible Analyte (Detection Strategies)
The Problem: You inject your reaction mixture, see a flat baseline on the UV detector (254 nm), but the mass spec (MS) shows the product exists. The Cause: The C–F bond does not absorb UV/Vis radiation, and the piperidine ring lacks conjugation.
Solution: Universal Detection & Orthogonal Validation
Do not rely on UV. Use Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) as your primary trigger for fraction collection.
Comparison of Detection Modes
| Feature | UV (254/210 nm) | ELSD / CAD | Mass Spec (MS) | 19F NMR |
| Principle | Chromophore Absorbance | Light Scattering / Charge | Mass-to-Charge Ratio | Nuclear Spin |
| Suitability | Poor for F-piperidines | Excellent (Universal) | Good (Specific) | Gold Standard |
| Limitation | Analyte invisible | Destructive; requires volatile mobile phase | Ion suppression possible | Offline only |
Workflow: The "Blind" Purification Protocol
If you lack ELSD/CAD, use this derivatization trick to visualize fractions on TLC:
-
Stain Selection: Do not use UV. Use Ninhydrin (turns amines red/purple) or Potassium Permanganate (KMnO₄) (oxidizes C-H bonds).
-
The "Spot Check" Method:
-
Run the column "blind" (collecting all fractions).
-
Spot 2 µL from every 3rd tube onto a TLC plate.
-
Dip in Ninhydrin and heat.
-
Pool fractions corresponding to the purple spots.
-
Visualization: Detection Decision Matrix
Caption: Decision matrix for selecting the appropriate detection modality based on molecular structure.
Module 2: The Streaking Band (Chromatographic Tailing)
The Problem: The product elutes as a broad smear from 10% to 50% solvent B, contaminating other fractions. The Cause: Piperidines are basic (pKa ~10-11). They protonate upon contact with acidic silanols (Si-OH) on the silica surface, acting as an ion-exchange resin rather than partitioning.
Protocol: Amine-Modified Chromatography
Option A: The Modifier Method (Standard Silica)
-
Mobile Phase: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to both Solvent A and Solvent B.
-
Mechanism: TEA is a stronger base; it saturates the silanol sites, allowing the piperidine to elute freely.
-
Warning: TEA is difficult to remove (high boiling point). Use NH₄OH if volatility is a concern.
Option B: The "Neutral" Phase (Recommended) Use Amine-Functionalized Silica (KP-NH) cartridges.
-
Why: The silica surface is pre-capped with propyl-amine groups. It is basic, preventing the piperidine from sticking.
-
Solvent System: Hexane/Ethyl Acetate (No modifiers needed).
Data: Tailing Factor Comparison
| Stationary Phase | Modifier | Tailing Factor (Tf) | Resolution (Rs) |
| Standard Silica | None | > 2.5 (Severe Streaking) | Poor |
| Standard Silica | 1% TEA | 1.1 - 1.3 (Symmetrical) | Good |
| Amine-Silica (KP-NH) | None | 1.0 - 1.1 (Excellent) | Excellent |
Module 3: The Vanishing Product (Volatility Management)
The Problem: You had 500 mg of product. After rotary evaporation (rotovap), you have 50 mg. The Cause: Fluorination often lowers the boiling point and disrupts hydrogen bonding networks. Free-base fluorinated piperidines are highly volatile.
Protocol: The "Trap and Salt" Isolation
Never evaporate a low-MW fluorinated amine to dryness as a free base.
Step-by-Step Procedure:
-
Collection: Pool your chromatography fractions.
-
Acidification (The Trap): Immediately add 2.0 equivalents of HCl (4M in Dioxane) or TFA to the pooled organic fractions.
-
Concentration: Rotovap the solvent at moderate temperature (30-35°C).
-
Azeotroping: If using TFA, add toluene and re-evaporate 2x to remove excess acid.
-
Final Drying: Lyophilize (freeze-dry) from water/acetonitrile to obtain a stable powder.
Visualization: Volatility Mitigation Workflow
Caption: Workflow to prevent yield loss due to volatility by converting amines to salts prior to evaporation.
Frequently Asked Questions (FAQ)
Q1: I used 1% TEA, but my compound is still streaking. Why? A: You likely didn't equilibrate the column. Silica has a massive surface area. You must flush the column with at least 3 Column Volumes (CV) of the TEA-containing mobile phase before injection to fully saturate the silanols.
Q2: Can I use C18 Reverse Phase? A: Yes, but only at high pH . At acidic pH (0.1% Formic Acid), the piperidine is protonated (charged) and will elute in the void volume (no retention). Use 10 mM Ammonium Bicarbonate (pH 10) as the aqueous phase to keep the amine neutral and hydrophobic enough to bind to C18.
Q3: How do I quantify purity if I can't see it by UV? A: Use Quantitative 19F NMR (qNMR) .
-
Add a known amount of an internal standard (e.g., α,α,α-trifluorotoluene) to your NMR tube.
-
Integrate your product's fluorine signal against the standard.
-
Since 19F is 100% naturally abundant, the integral ratio is directly proportional to the molar ratio.
References
-
Teledyne ISCO. (2016). Method Development Strategies for Amine Bonded Phase Columns. Application Note AN87. Link
-
Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option?Link
-
Biotage. (2023). Is there an easy way to purify organic amines? The Flash Blog. Link
-
Glorius, F., et al. (2019).[5] Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Link
-
Waters Corporation. (2020). Comparing ELSD and CAD Performance. Application Note. Link
Sources
Technical Support Center: Fluoropiperidine Synthesis & Volatile Management
Status: Operational Department: Process Safety & Chemical Engineering Ticket Focus: Volatile Byproduct Mitigation in Deoxofluorination Authorized By: Senior Application Scientist
Critical Safety & Containment (The "Red Alert" Protocols)
Warning: The synthesis of fluoropiperidines via deoxofluorination (using DAST, Deoxo-Fluor®, or XtalFluor®) generates highly toxic, corrosive, and volatile byproducts, specifically Hydrogen Fluoride (HF) and Thionyl Fluoride (
Emergency Protocol: HF Release & Exposure
If you detect "etching" on glassware or white fumes, you have an uncontained HF leak.
-
Immediate Action: Stop agitation. Cool reactor to -78°C. Evacuate area.
-
First Aid: If skin contact occurs, apply Calcium Gluconate (2.5% gel) immediately. Do not wait for pain; HF burns are often initially painless but penetrate deep into tissue, causing bone decalcification and cardiac arrhythmia.
Containment Architecture: The Scrubbing Train
Never vent fluorination reactions directly to the fume hood exhaust. You must construct a dedicated scrubbing train.
Figure 1: Multi-Stage Scrubbing Train. Design prevents suck-back and sequentially neutralizes acidic HF and hydrolyzes thionyl fluoride species.
Byproduct Analysis & Minimization
The Chemistry of Volatility
In the deoxofluorination of hydroxypiperidines, volatility arises from two sources:
-
Reagent Degradation: DAST/Deoxo-Fluor converts the alcohol to a sulfinyl intermediate, releasing HF. Upon workup, the sulfur byproduct decomposes to
and . -
Elimination Side-Reactions: The basic nitrogen in piperidine can act internally to promote elimination, forming volatile tetrahydropyridines (alkenes) instead of the desired fluoropiperidine.
Reagent Selection Guide
Use this table to select reagents based on thermal stability and volatile byproduct profile.
| Reagent | Active Species | Thermal Decomposition ( | Volatile Byproducts | Recommended Use |
| DAST | ~140°C (Violent) | HF, | Small scale (<5g), low temp (-78°C). | |
| Deoxo-Fluor® | ~140°C (Slower exotherm) | HF, | Scale-up, room temp reactions. | |
| XtalFluor-E® | >200°C | minimal | High safety profile; requires exogenous fluoride source ( | |
| PhenoFluor™ | Stable solid | Phenol (non-volatile) | Late-stage fluorination; avoids sulfur volatiles entirely. |
Experimental Protocols
Protocol A: Controlled Quench of DAST/Deoxo-Fluor Reactions
Prevents "volcano" effects and HF vaporization during workup.
Context: Standard quenching (adding water to the reaction) causes rapid hydrolysis of excess reagent, generating massive heat and vaporizing HF. The Fix: Inverse Addition.
-
Preparation: Prepare a quenching vessel containing a vigorously stirred mixture of saturated
(aq) and (1:1 ratio) at 0°C.-
Note: For large scales (>50g), use solid
slurry to avoid frothing.
-
-
Dilution: Dilute the crude reaction mixture (still under
) with 3 volumes of cold . -
Transfer: Cannulate or dropwise add the reaction mixture into the quench vessel .
-
Rate: Maintain internal temperature <10°C.
-
-
Scavenging: After addition, stir for 30 minutes. The biphasic system keeps HF in the aqueous layer as
.
Protocol B: Isolation of Volatile Fluoropiperidines
Prevents product loss on the rotary evaporator.
Context: Many low-molecular-weight fluoropiperidines (e.g., 3-fluoropiperidine) are volatile oils. Evaporating solvent often strips the product.
-
Derivatization (In-Situ): Do not isolate the free amine.
-
Add
or directly to the quenched organic layer before concentration. -
Result: The carbamate is non-volatile and lipophilic, aiding purification.
-
-
Salt Formation (Alternative):
-
Bubble dry HCl gas into the dried organic layer.
-
Precipitate the Fluoropiperidine
HCl salt. -
Filter the solid.[1] This traps the volatile amine in a solid lattice.
-
Protocol C: Flow Chemistry Scavenging (Continuous Processing)
For continuous manufacturing or larger libraries.
Figure 2: In-Line Scavenging. The
Step-by-Step:
-
Pack an Omnifit® glass column with a 1:1 mix of powdered
and Silica Gel. -
Place this column after the reactor coil but before the Back Pressure Regulator (BPR).
-
As the reaction stream passes through, HF reacts to form
(solid) and . -
The silica traps the water/slurry, allowing clean organic solvent to pass.
Troubleshooting & FAQs
Q: My glassware is turning cloudy/opaque after the reaction. Is this normal?
A: No. This is etching , caused by free HF attacking the silica in the borosilicate glass (
-
Cause: Insufficient quenching or moisture ingress generating HF during the reaction.
-
Solution: Switch to PFA (Perfluoroalkoxy) or PTFE reactor liners for fluorination. If glass is mandatory, silylate the glass surface beforehand, but expect degradation over time.
Q: I see a pressure spike on my manometer during the reaction. What is happening?
A: This is likely Thionyl Fluoride (
- as the oxygen from the alcohol is transferred to the sulfur center.
-
Fix: Ensure your headspace is vented through the scrubbing train (Figure 1). Do not run these reactions in a sealed vessel without a pressure relief rating.
Q: My yield is low, and NMR shows a "double bond" region signal. A: You are forming the elimination byproduct (tetrahydropyridine).
-
Mechanism:[2][3][4][5][6][7] The fluoride anion is basic (
of HF is ~3.2, but in anhydrous organic solvents, is a strong base). It abstracts a proton adjacent to the nitrogen. -
Fix:
-
Use Deoxo-Fluor instead of DAST (slightly less basic).[1]
-
Add a non-nucleophilic buffer like Collidine or Pyridine to the reaction to buffer the acidity without promoting elimination.
-
Switch to electrochemical fluorination if the substrate is prone to elimination.
-
References
-
Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry. Link
-
Baumann, M., et al. (2008). "The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor." Synlett. Link
-
Honeywell Specialty Chemicals. (2020). "Hydrofluoric Acid Properties and Safe Handling Guide." Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
L’Heureux, A., et al. (2010). "Aminodifluorosulfinium salts: selective, stable, and scalable deoxofluorinating reagents." Journal of Organic Chemistry. Link
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Electrochemical C(sp3)–H Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrochemical Flash Fluorination and Radiofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. scientificupdate.com [scientificupdate.com]
- 7. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of a Cell-Based Assay for a Novel Gq-GPCR Agonist: The Case of TF-Pip-01
Executive Summary: Beyond the Protocol
In modern drug discovery, the validation of a cell-based assay is not merely a procedural checkpoint; it is the foundational evidence upon which multi-million dollar decisions are made. This guide provides an in-depth, experience-driven walkthrough for the validation of a cell-based assay designed to characterize a novel "trans-3-Fluoropiperidin-4-ol" derivative, which we will refer to as TF-Pip-01 . The piperidine scaffold is a cornerstone in medicinal chemistry, particularly for central nervous system targets, and strategic fluorination can profoundly enhance biological activity, metabolic stability, and target affinity.[1][2][3]
This document eschews a simple, linear protocol in favor of a holistic validation strategy. We will explore the causal logic behind our experimental choices, from selecting appropriate comparative compounds to implementing orthogonal assays that ensure the trustworthiness of our findings. Our target of interest is a Gq-coupled G-protein coupled receptor (Gq-GPCR), a major class of drug targets whose activation leads to a measurable intracellular calcium flux.[4][5][6] By comparing TF-Pip-01 to its non-fluorinated parent compound (Pip-01 ) and a known standard agonist, we will build a comprehensive performance profile, providing researchers with a robust framework for their own small molecule validation campaigns.
The Scientific Premise: Why Fluorinate a Piperidine?
The piperidine ring is a privileged scaffold in neuropharmacology.[7][8] The introduction of a fluorine atom, as in TF-Pip-01, is a deliberate medicinal chemistry strategy. Fluorine's high electronegativity can lower the pKa of the nearby piperidine nitrogen, potentially reducing off-target interactions with channels like hERG and improving the molecule's pharmacokinetic profile.[9] Furthermore, it can form key hydrogen bonds or electrostatic interactions within the target's binding pocket, enhancing potency and selectivity.[10]
Our central hypothesis is that the fluorine atom in TF-Pip-01 confers superior potency and selectivity for our target Gq-GPCR compared to its non-fluorinated analog, Pip-01. This guide details the validation process to rigorously test this hypothesis.
Caption: Hypothesized Gq-GPCR signaling cascade initiated by TF-Pip-01.
The Validation Workflow: A Multi-Pillar Approach
A credible validation rests on three pillars: ensuring the compound isn't just killing cells (Cytotoxicity), confirming its primary mechanism of action (Primary & Orthogonal Assays), and proving it doesn't promiscuously activate other targets (Selectivity).
Caption: The multi-assay workflow for robust validation of TF-Pip-01.
Experimental Design & Protocols
Pillar 1: Cytotoxicity Assessment
Causality: Before assessing functional activity, one must establish a concentration range where the compound does not induce cell death.[11][12] A decrease in signal in a functional assay could be misinterpreted as antagonism or inactivity, when in reality, it is due to cytotoxicity. The MTT assay is a reliable, colorimetric method that measures mitochondrial reductase activity, a proxy for cell viability.[13][14]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed HEK293 cells stably expressing the target Gq-GPCR in a 96-well plate at a density of 10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare 2x serial dilutions of TF-Pip-01, Pip-01, and the standard agonist in assay medium, ranging from a top concentration of 200 µM down to ~100 nM. Include a vehicle control (e.g., 0.5% DMSO).
-
Treatment: Remove the growth medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 24 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot against compound concentration to determine the CC₅₀ (concentration causing 50% cytotoxicity). The highest concentration showing >90% viability will be the maximum used in functional assays.
Pillar 2: Primary & Orthogonal Functional Assays
Causality: The primary assay provides the core evidence of the compound's effect on the target. For a Gq-GPCR, a calcium flux assay is a direct, rapid measure of receptor activation.[6] However, to build trustworthiness, an orthogonal assay is essential.[15] It validates the primary result using a different detection modality. The IP-One assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite in the Gq pathway, providing a time-integrated signal that is less prone to the kinetic artifacts of calcium flux.[16]
Protocol: Calcium Flux Assay (Primary)
-
Cell Seeding: Seed cells as in the cytotoxicity assay in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: The next day, remove the medium and add 100 µL of a calcium-sensitive fluorescent dye loading buffer (e.g., Fluo-4 AM with probenecid) to each well. Incubate for 1 hour at 37°C.
-
Compound Plate: During incubation, prepare a 4x concentration plate of the compound serial dilutions. The concentration range should be determined from pilot experiments, typically spanning from 10 µM down to sub-nM levels.
-
Readout: Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Set the instrument to add 50 µL from the compound plate and immediately begin reading fluorescence (Excitation ~485 nm, Emission ~525 nm) every second for at least 120 seconds.
-
Analysis: Calculate the maximal fluorescence peak height for each well, normalize to the vehicle control, and plot against concentration. Use a non-linear regression model (four-parameter variable slope) to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).[17]
Protocol: IP-One HTRF Assay (Orthogonal)
-
Cell Seeding: Seed 20,000 cells/well in a 96-well plate and incubate overnight.
-
Treatment: Prepare compound dilutions and add them to the cells. Incubate for a specified time (e.g., 60 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and add the IP1-d2 and anti-IP1-cryptate HTRF reagents according to the manufacturer's protocol (e.g., Cisbio).
-
Readout: After a final incubation period (e.g., 1 hour at room temperature), read the plate on an HTRF-compatible reader.
-
Analysis: Calculate the HTRF ratio and convert it to IP1 concentration using a standard curve. Plot IP1 concentration against compound concentration to determine EC₅₀ and Eₘₐₓ.
Pillar 3: Selectivity & Specificity Assessment
Causality: A potent compound is of little therapeutic value if it is not selective. Specificity screening is essential to identify and minimize off-target effects that could lead to adverse events.[18] We must test TF-Pip-01 against closely related receptors to demonstrate that its activity is specific to the intended target.[19]
Protocol: Selectivity Counter-Screen
-
Assay Systems: Utilize cell lines expressing related Gq-GPCRs (e.g., Gq-GPCR B, Gq-GPCR C) and a non-related receptor (e.g., a Gs-coupled GPCR, measuring cAMP).
-
Execution: Perform the same functional assay (e.g., Calcium Flux for Gq, cAMP Glo for Gs) on these cell lines using TF-Pip-01 at a high concentration (e.g., 10 µM, or 100x its EC₅₀ at the primary target).
-
Analysis: Compare the response at the off-targets to the maximal response at the primary target. A compound is generally considered selective if there is at least a 100-fold difference in potency between the primary target and off-targets.
Data Presentation & Comparative Analysis
All quantitative data must be summarized for clear comparison. The tables below present hypothetical but realistic data for our validation campaign.
Table 1: Cytotoxicity Profile
| Compound | Cell Line | Assay | CC₅₀ (µM) | Max Assay Conc. (µM) |
|---|---|---|---|---|
| TF-Pip-01 | HEK293-GqA | MTT | > 100 | 30 |
| Pip-01 | HEK293-GqA | MTT | > 100 | 30 |
| Standard Agonist | HEK293-GqA | MTT | 85 | 30 |
Table 2: Functional Potency and Efficacy Comparison
| Compound | Assay | Target | EC₅₀ (nM) | Eₘₐₓ (% of Standard) |
|---|---|---|---|---|
| TF-Pip-01 | Calcium Flux | Gq-GPCR A | 15.2 ± 2.1 | 98% |
| TF-Pip-01 | IP-One | Gq-GPCR A | 18.5 ± 3.5 | 102% |
| Pip-01 | Calcium Flux | Gq-GPCR A | 245.6 ± 25.3 | 95% |
| Pip-01 | IP-One | Gq-GPCR A | 290.1 ± 31.8 | 99% |
| Standard Agonist | Calcium Flux | Gq-GPCR A | 8.9 ± 1.1 | 100% |
| Standard Agonist | IP-One | Gq-GPCR A | 10.4 ± 1.5 | 100% |
Table 3: Selectivity Profile of TF-Pip-01
| Off-Target | Pathway | TF-Pip-01 EC₅₀ (nM) | Selectivity Fold (vs. Gq-GPCR A) |
|---|---|---|---|
| Gq-GPCR B | Gq (Calcium) | 2,150 | ~141x |
| Gq-GPCR C | Gq (Calcium) | > 10,000 | > 650x |
| Gs-GPCR D | Gs (cAMP) | > 30,000 | > 1,900x |
Interpretation and Conclusion
The validation data provides a compelling case for TF-Pip-01.
-
Safety Window: The compound is not cytotoxic at concentrations well above those required for functional activity (Table 1), providing a safe therapeutic window for in-vitro studies.
-
Potency & Fluorine Effect: TF-Pip-01 (EC₅₀ ~15-18 nM) is over 15-fold more potent than its non-fluorinated parent, Pip-01 (EC₅₀ ~245-290 nM), confirming our hypothesis that fluorination significantly enhances target engagement (Table 2).
-
Assay Concordance: The close agreement between the EC₅₀ values from the instantaneous Calcium Flux assay and the cumulative IP-One assay provides strong, orthogonal validation of the compound's mechanism and potency.[15]
-
High Selectivity: TF-Pip-01 demonstrates excellent selectivity, with over 100-fold weaker activity at related Gq-coupled receptors and negligible activity at a Gs-coupled receptor (Table 3). This specificity is a critical attribute for a promising drug candidate.[18]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. GPCR Signaling Assays [promega.sg]
- 5. GPCR Signaling Assays | Agilent [agilent.com]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. OBM Neurobiology | The Role of Nitrogen-Containing Compounds in Chemical Neuroscience: Implications for Drug Development [lidsen.com]
- 8. pubs.acs.org [pubs.acs.org]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles | MDPI [mdpi.com]
- 15. o2hdiscovery.co [o2hdiscovery.co]
- 16. reactionbiology.com [reactionbiology.com]
- 17. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 18. Specificity screening | Enhance Drug Precision Today — Atlas Biotech [atlasbio.tech]
- 19. Specificity and selectivity evaluations of ligand binding assay of protein therapeutics against concomitant drugs and related endogenous proteins - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Stability of Compounds Containing "trans-3-Fluoropiperidin-4-ol": A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate process of drug discovery and development, achieving a desirable pharmacokinetic profile is as crucial as attaining high potency and selectivity. A key determinant of a drug candidate's in vivo behavior is its metabolic stability.[1] Compounds that are rapidly metabolized by enzymes in the liver and other tissues often exhibit short half-lives, leading to low bioavailability and the need for frequent, high doses. This not only diminishes therapeutic efficacy but can also lead to the formation of potentially toxic metabolites. Consequently, medicinal chemists are continually seeking strategies to enhance the metabolic stability of lead compounds.
One of the most effective and widely adopted strategies is the introduction of fluorine atoms into a molecule.[2][3] The unique properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a compound's metabolic fate.[3][4] This guide provides a comparative analysis of the metabolic stability of compounds containing the "trans-3-Fluoropiperidin-4-ol" moiety, a building block of increasing interest in drug discovery. We will explore the theoretical underpinnings of how this structural motif can enhance metabolic stability and provide supporting experimental data from a representative case study to illustrate these principles. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the benefits of fluorination in their quest for more effective and safer therapeutics.
Scientific Principles: The "Fluorine Effect" on Metabolic Stability
The strategic incorporation of fluorine into a drug candidate can significantly enhance its metabolic stability through several mechanisms:
-
Blocking Metabolic "Soft Spots": Cytochrome P450 (CYP) enzymes, the primary drivers of drug metabolism, often target specific, electron-rich C-H bonds for oxidation.[4] The introduction of a fluorine atom at or near such a "soft spot" can effectively block this metabolic pathway. The high strength of the C-F bond (approximately 116 kcal/mol) compared to a C-H bond (around 99 kcal/mol) makes it significantly more resistant to enzymatic cleavage.[2]
-
Altering Electronic Properties: Fluorine's high electronegativity can withdraw electron density from neighboring atoms, which can deactivate adjacent sites towards oxidative metabolism. This electronic perturbation can also influence the pKa of nearby basic nitrogen atoms, which can affect a compound's interaction with metabolizing enzymes and its overall pharmacokinetic properties.
-
Conformational Effects: The introduction of fluorine can influence the conformational preferences of a molecule. This can lead to a conformation that is less readily recognized by the active site of a metabolizing enzyme, thereby reducing the rate of metabolism.
The "trans-3-Fluoropiperidin-4-ol" moiety is a prime example of a building block designed to leverage these principles. The fluorine atom at the 3-position of the piperidine ring can shield the ring from oxidation, a common metabolic pathway for piperidine-containing drugs.
Experimental Design for Assessing Metabolic Stability
To experimentally evaluate the metabolic stability of a compound, two primary in vitro assays are widely employed: the microsomal stability assay and the hepatocyte stability assay.
Visualizing the Experimental Workflow
Caption: A generalized workflow for in vitro metabolic stability assessment.
Detailed Experimental Protocols
This assay assesses the metabolism of a compound by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[1]
Protocol:
-
Prepare Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled human liver microsomes (e.g., 20 mg/mL stock).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Internal standard solution for LC-MS/MS analysis.
-
Quenching solution (e.g., ice-cold acetonitrile with internal standard).
-
-
Incubation:
-
Prepare a reaction mixture containing phosphate buffer, liver microsomes (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately add the aliquot to the quenching solution to stop the reaction and precipitate proteins.
-
Vortex and centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).
-
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolizing enzymes and their necessary cofactors.
Protocol:
-
Prepare Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Cryopreserved human hepatocytes.
-
Hepatocyte plating and incubation media.
-
Internal standard solution.
-
Quenching solution (e.g., ice-cold acetonitrile with internal standard).
-
-
Cell Culture and Incubation:
-
Thaw and plate the cryopreserved hepatocytes in collagen-coated plates according to the supplier's protocol.
-
Allow the cells to form a monolayer.
-
Remove the plating medium and add fresh incubation medium containing the test compound (final concentration typically 1 µM).
-
Incubate the plate at 37°C in a humidified incubator.
-
At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect both the cells and the medium.
-
-
Reaction Termination and Sample Preparation:
-
Add the quenching solution to the collected samples.
-
Lyse the cells and precipitate proteins.
-
Centrifuge the samples and collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining parent compound in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Similar to the microsomal stability assay, calculate the in vitro half-life (t½) and intrinsic clearance (Clint) from the disappearance of the parent compound over time. The Clint value is typically expressed as µL/min/10^6 cells.
-
Comparative Analysis: A Representative Case Study
Let us consider two hypothetical compounds: Compound A (piperidin-4-ol analog) and Compound B (trans-3-Fluoropiperidin-4-ol analog) .
| Parameter | Compound A (Non-fluorinated) | Compound B (Fluorinated) |
| Structure | Contains piperidin-4-ol | Contains trans-3-Fluoropiperidin-4-ol |
| Microsomal t½ (min) | 15 | 75 |
| Microsomal Clint (µL/min/mg) | 92.4 | 18.5 |
| Hepatocyte t½ (min) | 25 | 110 |
| Hepatocyte Clint (µL/min/10^6 cells) | 55.4 | 12.6 |
Interpretation of the Data:
The data clearly demonstrates the significant improvement in metabolic stability upon the introduction of the fluorine atom.
-
Increased Half-Life (t½): Compound B exhibits a 5-fold longer half-life in both microsomal and hepatocyte assays compared to Compound A. This indicates a much slower rate of metabolism.
-
Reduced Intrinsic Clearance (Clint): The intrinsic clearance of Compound B is substantially lower than that of Compound A. This suggests that the liver is able to clear the fluorinated compound from the body at a much slower rate, which would likely translate to improved bioavailability and a longer duration of action in vivo.
Potential Metabolic Pathways and the Impact of Fluorination
The piperidine ring is susceptible to several metabolic transformations, including N-dealkylation, ring hydroxylation, and oxidation to the corresponding lactam.
Caption: Impact of 3-fluoro substitution on piperidine metabolism.
The presence of the fluorine atom at the 3-position in the "trans-3-Fluoropiperidin-4-ol" moiety is expected to significantly hinder ring hydroxylation at or near this position. This blocking of a key metabolic pathway is a primary reason for the observed increase in metabolic stability.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into drug candidates is a powerful and proven approach to enhance metabolic stability and improve overall pharmacokinetic properties. The "trans-3-Fluoropiperidin-4-ol" moiety is a valuable building block that leverages the unique properties of fluorine to block common metabolic pathways associated with the piperidine scaffold. As demonstrated through the principles of metabolic chemistry and illustrated by a representative case study, the introduction of this motif can lead to a significant increase in metabolic half-life and a reduction in intrinsic clearance.
For researchers and scientists in drug discovery, the use of building blocks like "trans-3-Fluoropiperidin-4-ol" offers a rational design strategy to overcome metabolic liabilities and accelerate the development of more robust and effective drug candidates. The continued exploration of novel fluorinated scaffolds and a deeper understanding of their interactions with metabolizing enzymes will undoubtedly pave the way for the next generation of therapeutics.
References
-
Altman, R. A., & Gill, A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
-
Meanwell, N. A. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 583-619. [Link]
-
Hypha Discovery. (2022). Bioisosteres that influence metabolism. [Link]
-
Pecic, S., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Prostaglandins & Other Lipid Mediators, 136, 90-95. [Link]
-
Shah, P., & Sunkaria, A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1149. [Link]
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]
-
Ritchie, T. J., & Macdonald, S. J. F. (2015). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemMedChem, 10(6), 969-976. [Link]
-
Hartz, R. A., et al. (2022). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Journal of Medicinal Chemistry, 65(22), 15935-15966. [Link]
- Friedman, H. L. (1951). Influence of Isosteric Replacements upon Biological Activity.
-
Berger, F., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Helvetica Chimica Acta, 99(9), 685-696. [Link]
-
Troup, R. I., et al. (2021). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal, 27(4), 1435-1443. [Link]
-
Ullah, E., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 275, 116523. [Link]
-
Campbell, M. G., & Ritter, T. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11094-11099. [Link]
-
Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of dimethyl pipecolinates. Organic & Biomolecular Chemistry, 20(42), 8292-8299. [Link]
-
El-Sayed, N. S., et al. (2020). Fluorinated CRA13 analogues: Synthesis, in vitro evaluation, radiosynthesis, in silico and in vivo PET study. Bioorganic Chemistry, 99, 103834. [Link]
-
Chen, Y., et al. (2018). Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. European Journal of Medicinal Chemistry, 143, 1436-1450. [Link]
-
Sun, A., et al. (2018). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 57(42), 13773-13777. [Link]
-
Singh, S., et al. (2025). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. Molecules, 30(2), 359. [Link]
Sources
Quantification of trans-3-Fluoropiperidin-4-ol in Biological Samples: A Comparative Technical Guide
Part 1: Executive Summary & Strategic Analysis
The quantification of trans-3-Fluoropiperidin-4-ol presents a classic bioanalytical paradox: it is a small, highly polar molecule (logP < 0) lacking a distinct chromophore. Traditional Reversed-Phase Liquid Chromatography (RPLC) with UV detection is wholly inadequate due to poor retention (dewetting) and lack of UV absorption.
While Gas Chromatography (GC-MS) is possible, it requires moisture-sensitive derivatization, introducing variability. Therefore, this guide identifies Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS) as the gold standard, offering superior retention of polar amines without the need for ion-pairing reagents. We will compare this against a robust alternative: Pre-column Derivatization with Dansyl Chloride (DNS-Cl) coupled to Fluorescence Detection (FLD), a viable option for laboratories lacking MS capabilities.
Comparative Methodology Matrix
| Feature | Method A: HILIC-MS/MS (Recommended) | Method B: Dansyl-LC-FLD (Alternative) | Method C: GC-MS (Legacy) |
| Principle | Partitioning into water-enriched layer on polar stationary phase. | Nucleophilic substitution (DNS-Cl) to add fluorophore + lipophilicity. | Volatilization after acylation (e.g., TFAA/PFPA). |
| Sensitivity (LLOQ) | Excellent (< 1.0 ng/mL). | Good (5–10 ng/mL). | Moderate (10–50 ng/mL). |
| Selectivity | Mass-based (MRM). Distinguishes isomers. | Chromatographic resolution required.[1][2] Interferences common. | Mass-based (SIM). Good for complex matrices. |
| Throughput | High (5 min run time). | Low (Requires 30-60 min incubation). | Low (Requires drying + derivatization). |
| Key Limitation | Matrix effects (Ion Suppression). | Derivative stability; Excess reagent peaks. | Moisture sensitivity; Thermal degradation. |
Part 2: Detailed Experimental Protocols
Protocol A: The Gold Standard (HILIC-MS/MS)
Rationale: The trans-3-fluoropiperidin-4-ol molecule contains both a secondary amine and a hydroxyl group. On a C18 column, this elutes in the void volume. HILIC utilizes an acetonitrile-rich mobile phase to create a water layer on a polar stationary phase (Silica or Amide), retaining the analyte via hydrogen bonding and ionic interactions.[3]
1. Sample Preparation (Protein Precipitation & Phospholipid Removal)
Standard protein precipitation (PPT) is often insufficient for HILIC due to phospholipid carryover causing ion suppression. We recommend a hybrid PPT/Phospholipid removal plate.
-
Aliquot: Transfer 50 µL of plasma/urine to a 96-well plate.
-
ISTD Addition: Add 10 µL of Internal Standard (trans-3-Fluoropiperidin-4-ol-d3 or similar stable isotope).
-
Precipitation: Add 150 µL of Acetonitrile containing 1% Formic Acid.
-
Agitation: Vortex for 2 minutes at 1000 RPM.
-
Filtration: Apply vacuum to pull supernatant through a phospholipid removal filter plate (e.g., Ostro™ or Phree™) into a clean collection plate.
-
Dilution: Critical Step – Dilute the eluate 1:1 with Acetonitrile to ensure the sample solvent matches the initial mobile phase conditions (high organic).
2. LC-MS/MS Conditions
-
Column: Amide-functionalized HILIC column (e.g., Waters BEH Amide or TSKgel Amide-80), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer).
-
Mobile Phase B: Acetonitrile (Organic).
-
Gradient:
-
0.0 min: 90% B
-
3.0 min: 60% B
-
3.1 min: 50% B (Flush)
-
5.0 min: 90% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Ionization: Electrospray Positive (ESI+).
3. MRM Transitions (Predicted)
Based on the fragmentation of fluorinated piperidines:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |
| 120.1 [M+H]+ | 100.1 | 15 | Loss of HF (Characteristic) |
| 120.1 [M+H]+ | 82.1 | 25 | Loss of HF + H2O (Quantifier) |
| 123.1 [ISTD] | 103.1 | 15 | Loss of HF (ISTD) |
Protocol B: The Alternative (Dansyl-LC-FLD)
Rationale: For labs without MS, derivatization with Dansyl Chloride targets the secondary amine, creating a sulfonamide that is highly fluorescent and lipophilic enough for standard C18 chromatography.
1. Derivatization Workflow
-
Extraction: Mix 100 µL plasma with 300 µL ACN (PPT). Centrifuge and transfer supernatant.
-
Buffering: Add 50 µL of 0.1 M Sodium Bicarbonate buffer (pH 10.5) to 100 µL of supernatant. High pH is required to deprotonate the amine.
-
Reagent Addition: Add 100 µL of Dansyl Chloride solution (1 mg/mL in Acetone).
-
Incubation: Heat at 60°C for 20 minutes in a dark heating block.
-
Quenching: Add 20 µL of 5% Ammonium Hydroxide to consume excess reagent.
-
Clarification: Centrifuge at 10,000 x g for 5 minutes. Inject supernatant.[4]
2. LC-FLD Conditions[5]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Detection: Fluorescence (Excitation: 340 nm, Emission: 525 nm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: ACN.[6]
-
Elution: Gradient from 20% B to 90% B over 15 minutes.
Part 3: Visualizing the Analytical Logic
The following diagrams illustrate the decision-making process and the specific mass spectrometry fragmentation logic required for method development.
Diagram 1: Method Selection & Workflow Architecture
Caption: Decision matrix for selecting HILIC-MS/MS versus Derivatization-FLD based on instrumentation availability and analyte properties.
Diagram 2: Predicted Fragmentation Pathway (MS/MS)
Caption: Proposed collision-induced dissociation (CID) pathway for trans-3-Fluoropiperidin-4-ol in positive ESI mode.
Part 4: Critical Validation Parameters (Self-Validating System)
To ensure Trustworthiness and Scientific Integrity , the following controls must be embedded in the routine analysis:
-
Matrix Effect Quantification (ME):
-
Procedure: Compare the peak area of the analyte spiked post-extraction into a blank matrix against the analyte in pure solvent.
-
Acceptance: For HILIC, ME should be between 85-115%. If ME < 50% (significant suppression), increase the dilution factor in Step 6 of Protocol A or switch to Solid Phase Extraction (MCX cartridges).
-
-
Stereochemical Integrity:
-
The trans isomer must be chromatographically resolved from the cis isomer if the latter is a potential impurity. HILIC Amide columns generally provide better diastereomeric selectivity than C18 due to the rigid directional hydrogen bonding of the hydroxyl group.
-
-
HILIC Equilibration:
-
Unlike C18, HILIC columns require extensive equilibration. The method must include a 2-3 minute re-equilibration phase at high organic (90% B) between injections to maintain retention time reproducibility.
-
References
-
Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A. Retrieved from [Link]
-
Jemal, M., et al. (2010). Hydrophilic interaction chromatography (HILIC) for the LC-MS/MS quantitative analysis of polar compounds in biological matrices. Biomedical Chromatography.[2][4][7] (Contextual grounding for HILIC in plasma).
-
Seiwert, B., & Karst, U. (2008). Derivatization of amines for HPLC-FLD and HPLC-MS. Analytical and Bioanalytical Chemistry.[1][2][7][8][9][10][11] (Contextual grounding for Dansyl Chloride protocols).
Sources
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. What is the difference between HILIC columns VS normal/reverse columns_ [uhplcslab.com]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans - Arabian Journal of Chemistry [arabjchem.org]
- 7. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. chromtech.com [chromtech.com]
- 10. cstti.com [cstti.com]
- 11. Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS | NSF Public Access Repository [par.nsf.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
